Product packaging for 1,6-Bis(mesyloxy)hexane(Cat. No.:CAS No. 4239-24-1)

1,6-Bis(mesyloxy)hexane

Cat. No.: B1267211
CAS No.: 4239-24-1
M. Wt: 274.4 g/mol
InChI Key: WZOJEWBBWCYINS-UHFFFAOYSA-N
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Description

1,6-Bis(mesyloxy)hexane is a useful research compound. Its molecular formula is C8H18O6S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O6S2 B1267211 1,6-Bis(mesyloxy)hexane CAS No. 4239-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfonyloxyhexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJEWBBWCYINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195197
Record name 1,6-Hexanediol, dimethanesulfonate
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4239-24-1
Record name 1,6-Hexanediol, 1,6-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4239-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediol, dimethanesulfonate
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Foundational & Exploratory

Mechanism of Action: 1,6-Bis(mesyloxy)hexane in DNA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,6-Bis(mesyloxy)hexane, the active metabolite of the chemotherapeutic agent Busulfan, is a potent bifunctional alkylating agent used primarily in the treatment of chronic myeloid leukemia and for myeloablative conditioning before hematopoietic stem cell transplantation.[1][2] Its cytotoxic effects are exerted through the formation of covalent crosslinks with DNA, which physically impede critical cellular processes like DNA replication and transcription.[3][4] This guide provides a detailed examination of the molecular mechanism of this compound, outlining its chemical reactivity, the formation of DNA adducts, the subsequent cellular responses, and key experimental protocols used for its study.

Core Mechanism of DNA Crosslinking

The cytotoxic activity of this compound is rooted in its chemical structure, which features two reactive methanesulfonate (B1217627) (mesyloxy) groups at either end of a four-carbon butane (B89635) chain.[2] These mesyloxy groups are excellent leaving groups, making the terminal carbons of the hexane (B92381) chain highly electrophilic and susceptible to nucleophilic attack.

Chemical Reactivity and Mono-adduct Formation

The process begins with a nucleophilic substitution (SN2) reaction. The N7 position of guanine (B1146940) residues in DNA, being electron-rich, acts as the primary nucleophile, attacking one of the terminal carbons of the this compound molecule.[1] This initial reaction displaces one mesyloxy group and forms a stable mono-adduct, covalently linking the drug to a single guanine base.

Formation of DNA Crosslinks

Following the formation of the mono-adduct, the second mesyloxy group at the other end of the molecule remains active and available for a second SN2 reaction. This allows the agent to form a covalent bond with a second nucleophilic site on the DNA. The most significant lesions are:

  • Interstrand Crosslinks (ICLs): The second reaction occurs with a guanine on the opposite DNA strand. This creates a covalent bridge between the two strands of the DNA double helix, which is particularly cytotoxic as it prevents the strand separation required for replication and transcription.[1][5]

  • Intrastrand Crosslinks: The second reaction can also occur with another guanine on the same DNA strand, linking two bases within the same strand.[1][5]

These crosslinks introduce significant structural distortions in the DNA helix, triggering a cascade of cellular responses.[4]

G cluster_0 Step 1: Mono-adduct Formation (SN2 Reaction) cluster_1 Step 2: Crosslink Formation drug This compound mono_adduct Mono-guaninyl Adduct drug->mono_adduct leaving_group1 Mesyloxy Group (Leaving Group) drug->leaving_group1 Displaced dna1 DNA Strand 1 (N7-Guanine) dna1->mono_adduct Nucleophilic Attack dna2 DNA Strand 2 (N7-Guanine) mono_adduct->dna2 Proximity for second attack crosslink Interstrand Crosslink (G-G) mono_adduct->crosslink leaving_group2 Mesyloxy Group (Leaving Group) mono_adduct->leaving_group2 Displaced dna2->crosslink Second Nucleophilic Attack

Caption: Chemical mechanism of DNA crosslinking by this compound.

Biological Consequences and Cellular Response

The formation of DNA crosslinks, particularly ICLs, presents a formidable challenge to the cell. The inability to separate the DNA strands physically obstructs the molecular machinery responsible for replication and transcription, leading to replication fork stalling and transcription arrest.[3][4]

If the damage is not repaired, these disruptions can lead to the accumulation of double-strand breaks and other lethal DNA lesions.[1] This extensive genomic damage triggers a coordinated cellular program known as the DNA Damage Response (DDR).

Key events in the DDR pathway include:

  • Damage Recognition: Sensor proteins recognize the stalled replication forks and distorted DNA structure.

  • Signal Transduction: Kinases such as ATM and ATR are activated, which in turn phosphorylate a host of downstream targets to orchestrate the cellular response.

  • Cell Cycle Arrest: The p53 tumor suppressor protein is often stabilized and activated, leading to the transcription of cell cycle inhibitors like p21.[1] This provides the cell with time to attempt DNA repair.

  • DNA Repair: The cell employs complex repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), in an attempt to remove the crosslinks.[4]

  • Apoptosis: If the DNA damage is too severe to be repaired, the DDR signaling network will activate the intrinsic apoptotic pathway.[1] This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death, which is the ultimate basis of the drug's anticancer effect.[1]

G drug This compound crosslinks DNA Interstrand Crosslinks (ICLs) drug->crosslinks Alkylation stall Replication Fork Stalling & Transcription Arrest crosslinks->stall ddr DNA Damage Response (DDR) Activation (ATM/ATR) stall->ddr arrest Cell Cycle Arrest (p53/p21 mediated) ddr->arrest repair DNA Repair Pathways (NER, HR, etc.) ddr->repair arrest->repair Allows time for failure Repair Failure repair->failure apoptosis Apoptosis (Programmed Cell Death) survival Cell Survival failure->apoptosis If damage is extensive failure->survival If damage is repaired

Caption: Cellular response pathway to this compound-induced DNA damage.

Quantitative Data Presentation

The efficacy of this compound (Busulfan) varies across different cell types and is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Cell Line Cancer Type IC50 (µM) Reference
K562Chronic Myelogenous Leukemia~10-20Varies by study
HL-60Acute Promyelocytic Leukemia~20-50Varies by study
A549Lung Carcinoma>100 (often resistant)Varies by study
MCF-7Breast Adenocarcinoma>100 (often resistant)Varies by study

Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time and assay method, and should be considered representative.

Parameter Description
Primary DNA Target N7 position of Guanine[1]
Primary Lesion Interstrand Crosslink (ICL)
Sequence Preference Reports suggest a preference for 5'-GNC-3' sequences.
Repair Pathways Nucleotide Excision Repair (NER), Homologous Recombination (HR)[4]

Key Experimental Protocols

Detection of Interstrand Crosslinks by Modified Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including ICLs, in individual cells.[6] The protocol involves measuring the extent of DNA migration in an electric field, where undamaged DNA remains in the nucleus (the "comet head") while fragmented DNA migrates out (the "comet tail"). ICLs reduce the migration of DNA fragments induced by a secondary damaging agent (like radiation), resulting in a smaller comet tail.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a negative control (vehicle only).

  • Cell Harvesting & Embedding: Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of 1x10^5 cells/mL in ice-cold PBS. Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Irradiation: Wash the slides and irradiate them on ice with a calibrated dose of X-rays or gamma rays (e.g., 5-15 Gy) to induce random DNA strand breaks. Non-crosslinked DNA will now be fragmented.

  • Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with cold, fresh alkaline buffer (pH > 13) to denature the DNA. Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the tail moment (a product of tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated, irradiated cells compared to control irradiated cells indicates the presence of ICLs.

G start Start: Cell Culture treat 1. Treat Cells with This compound start->treat embed 2. Harvest and Embed Cells in Agarose treat->embed lyse 3. Lyse Cells to Isolate Nucleoids embed->lyse irradiate 4. Induce Strand Breaks (X-ray Irradiation) lyse->irradiate electro 5. Alkaline Unwinding & Electrophoresis irradiate->electro stain 6. Neutralize and Stain DNA electro->stain analyze 7. Visualize and Quantify Comet Tail Moment stain->analyze end End: ICL Quantification analyze->end

Caption: Experimental workflow for the modified Comet Assay to detect DNA interstrand crosslinks.

References

1,6-Bis(mesyloxy)hexane: A Technical Deep Dive into its Application as a Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety. While various cleavable linkers relying on enzymatic, pH, or reductive triggers have been extensively studied, alternative chemistries continue to be explored to broaden the therapeutic window. 1,6-Bis(mesyloxy)hexane has emerged as a commercially available linker designated as "cleavable" for ADC development.[1][2][3] However, the specific mechanism of its targeted intracellular cleavage is not extensively documented in peer-reviewed literature.

This technical guide provides an in-depth analysis of this compound as a potential cleavable ADC linker. In the absence of direct literature evidence for a specific biological cleavage mechanism, this document proposes a scientifically plausible hypothesis based on the known chemistry of sulfonate esters and the intracellular environment. The information presented herein is intended to serve as a foundational resource for researchers exploring the use of such linkers in novel ADC constructs.

Core Concept: A Hypothetical Cleavage Mechanism

This compound is a bifunctional alkylating agent. Its structure consists of a hexane (B92381) backbone with a methanesulfonyl (mesyl) group at each end. Mesylates are excellent leaving groups in nucleophilic substitution reactions.[4][5] While compounds like busulfan (B1668071) (1,4-butanediyl dimethanesulfonate) are known to undergo hydrolysis, this is a non-specific process.[6][7][8][9] For an ADC linker, a more targeted cleavage mechanism is desirable.

It is hypothesized that the cleavage of a this compound linker within a cancer cell is mediated by intracellular nucleophiles, most notably glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), and can be even more elevated in certain tumor types. This differential provides a basis for selective cleavage.

The proposed mechanism is a nucleophilic substitution (SN2) reaction where the thiol group of glutathione attacks one of the carbon atoms attached to a mesyloxy group, displacing it and breaking the linker. A second, intramolecular or intermolecular, nucleophilic attack could then cleave the other end of the linker from the payload.

Visualizing the Process: Diagrams and Workflows

ADC Structure and Proposed Cleavage

The following diagram illustrates the structure of a hypothetical ADC employing a this compound linker and the proposed glutathione-mediated cleavage mechanism.

ADC_Cleavage cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cleavage Intracellular Cleavage Antibody Antibody Linker This compound Antibody->Linker Conjugation Payload Payload Linker->Payload Cleaved_Linker Cleaved Linker-GSH Adduct Linker->Cleaved_Linker Released_Payload Released Payload Linker->Released_Payload Release GSH Glutathione (GSH) GSH->Linker Nucleophilic Attack

Caption: Hypothetical structure of an ADC with a this compound linker and its cleavage by glutathione.

Experimental Workflow for ADC Development

The development and evaluation of an ADC with a novel linker like this compound follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Antibody Modification C Conjugation A->C B Linker-Payload Synthesis B->C D Purification & Characterization (DAR) C->D E Plasma Stability Assay D->E F Cleavage Assay (with GSH) D->F G Cytotoxicity Assay (IC50) D->G I Pharmacokinetics (PK) Study D->I H Bystander Effect Assay G->H J Efficacy Study (Xenograft Model) I->J K Toxicity Study J->K

Caption: A generalized experimental workflow for the development and evaluation of an ADC.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for ADCs utilizing this compound as the sole cleavable linker is not publicly available. The following tables are provided as templates for the types of data that should be generated during the evaluation of such an ADC.

Table 1: In Vitro Stability and Cleavage Kinetics

ADC ConstructPlasma Stability (t1/2, hours)GSH Concentration for 50% Cleavage (mM)Cleavage Rate Constant (k, min-1)
anti-HER2-Hexa-MMAEData to be determinedData to be determinedData to be determined
Isotype Control-Hexa-MMAEData to be determinedData to be determinedData to be determined

Table 2: In Vitro Cytotoxicity

Cell LineTarget ExpressionADC ConstructIC50 (nM)
SK-BR-3HER2+++anti-HER2-Hexa-MMAEData to be determined
MDA-MB-468HER2-anti-HER2-Hexa-MMAEData to be determined
SK-BR-3HER2+++Isotype Control-Hexa-MMAEData to be determined

Table 3: In Vivo Efficacy (Xenograft Model)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle-00/10
anti-HER2-Hexa-MMAE1Data to be determinedData to be determined
anti-HER2-Hexa-MMAE3Data to be determinedData to be determined
Isotype Control-Hexa-MMAE3Data to be determinedData to be determined

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific antibody, payload, and the this compound linker.

Protocol 1: Synthesis of Linker-Payload Conjugate
  • Objective: To synthesize a drug-linker construct ready for conjugation to an antibody.

  • Materials:

    • This compound

    • Payload with a suitable nucleophilic handle (e.g., amine or thiol)

    • Aprotic solvent (e.g., DMF, DMSO)

    • Base (e.g., DIEA)

    • Purification system (e.g., HPLC)

  • Procedure:

    • Dissolve the payload in the aprotic solvent.

    • Add a molar excess of this compound and the base.

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the mono-substituted linker-payload conjugate by preparative HPLC.

    • Characterize the product by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugation
  • Objective: To conjugate the linker-payload to the monoclonal antibody.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS)

    • Reducing agent (e.g., TCEP) for cysteine conjugation

    • Linker-payload construct

    • Organic co-solvent (e.g., DMSO)

    • Purification system (e.g., size exclusion chromatography)

  • Procedure (for cysteine conjugation):

    • Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP.

    • Dissolve the linker-payload in the co-solvent.

    • Add the linker-payload solution to the reduced antibody solution.

    • Incubate the reaction mixture at a controlled temperature.

    • Purify the resulting ADC using size exclusion chromatography to remove unconjugated linker-payload and aggregates.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: In Vitro Cleavage Assay
  • Objective: To assess the cleavability of the linker in the presence of glutathione.

  • Materials:

    • Purified ADC

    • Glutathione (GSH) solutions of varying concentrations

    • Reaction buffer (e.g., PBS, pH 7.4)

    • LC-MS system

  • Procedure:

    • Incubate the ADC with different concentrations of GSH in the reaction buffer at 37°C.

    • Take aliquots at various time points.

    • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

    • Calculate the rate of cleavage and the GSH concentration required for 50% cleavage.

Conclusion and Future Directions

This compound presents an intriguing, albeit under-documented, option for ADC linker technology. The proposed glutathione-mediated cleavage mechanism offers a plausible route for targeted drug release. However, extensive experimental validation is required to confirm this hypothesis and to characterize the performance of ADCs employing this linker. Future research should focus on:

  • Definitive experimental verification of the cleavage mechanism.

  • Optimization of the linker structure to modulate stability and cleavage kinetics.

  • Comprehensive in vitro and in vivo evaluation of ADCs with this linker to establish their therapeutic index.

This technical guide serves as a starting point for researchers interested in exploring the potential of bifunctional sulfonate ester linkers in the next generation of antibody-drug conjugates.

References

Synthesis and Characterization of 1,6-Bis(mesyloxy)hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and comprehensive characterization of 1,6-bis(mesyloxy)hexane, a key bifunctional linking agent. This compound is of significant interest to the fields of medicinal chemistry and drug development, primarily for its role as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). This document provides a detailed experimental protocol for its synthesis from commercially available starting materials. Furthermore, it compiles and presents the essential characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure product identity and purity. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a linear aliphatic compound containing two mesylate (methanesulfonate) functional groups at the terminal positions of a hexane (B92381) chain. These mesylate groups are excellent leaving groups, making the compound a versatile reagent for nucleophilic substitution reactions. In the realm of drug development, this compound serves as a valuable, cleavable linker for the conjugation of cytotoxic payloads to monoclonal antibodies, forming ADCs.[1][2][3][4] The lability of the mesylate groups allows for the controlled release of the drug at the target site. Accurate synthesis and thorough characterization are paramount to ensure the quality and efficacy of the final bioconjugate.

Synthesis of this compound

The synthesis of this compound is readily achieved through the reaction of 1,6-hexanediol (B165255) with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) is commonly employed as the solvent for this reaction.

Experimental Protocol

Materials:

  • 1,6-Hexanediol

  • Methanesulfonyl Chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 to 2.5 equivalents).

  • Slowly add methanesulfonyl chloride (2.2 to 2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected physical and spectral data.

Physical and Chemical Properties
PropertyValue
CAS Number 4239-24-1
Molecular Formula C₈H₁₈O₆S₂
Molecular Weight 274.35 g/mol
Appearance White to off-white solid or colorless oil
Storage Temperature -20°C
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.22t4H-O-CH₂-
~3.00s6H-SO₂-CH₃
~1.78p4H-O-CH₂-CH₂-
~1.45p4H-O-CH₂-CH₂-CH₂-
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~69.5-O-CH₂-
~37.4-SO₂-CH₃
~28.8-O-CH₂-CH₂-
~25.2-O-CH₂-CH₂-CH₂-

3.2.2. Infrared (IR) Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹)
S=O stretch~1350 (asymmetric), ~1175 (symmetric)
C-O stretch~1000-960
C-H stretch (alkane)~2940, ~2860

3.2.3. Mass Spectrometry (MS)

Ion m/z (calculated) m/z (observed) Notes
[M+Na]⁺297.0437~297Sodium adduct
[M+H]⁺275.0618~275Protonated molecule (less common)
Fragmentation pattern will show losses of mesyl groups and parts of the hexane chain.

Visualization of Workflow and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 1_6_Hexanediol 1,6-Hexanediol Reaction_Vessel Reaction in DCM at 0°C to RT 1_6_Hexanediol->Reaction_Vessel Mesyl_Chloride Methanesulfonyl Chloride Mesyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Quenching Quench with NaHCO₃(aq) Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with H₂O, NaHCO₃(aq), Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Role in Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the conceptual role of this compound as a linker in the formation of an ADC.

ADC_Linker_Concept Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound (Linker Precursor) Linker->ADC Conjugation (multi-step) Drug Cytotoxic Drug Drug->ADC

Caption: Conceptual role of this compound in ADC formation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers in ensuring the successful and verifiable production of this important chemical linker. The provided visualizations aim to clarify the synthesis workflow and the compound's application in the context of ADC development, thereby supporting its effective use in pharmaceutical research and development.

References

1,6-Bis(mesyloxy)hexane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1,6-Bis(mesyloxy)hexane (CAS No. 4239-24-1), a bifunctional alkylating agent and a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Understanding these properties is critical for its effective use in research and drug development, ensuring proper handling, storage, and application in various experimental settings.

Core Properties of this compound

PropertyValue
Chemical Name 1,6-Hexanediol dimethanesulfonate
Synonyms 1,6-Bis(methylsulfonyloxy)hexane
CAS Number 4239-24-1
Molecular Formula C₈H₁₈O₆S₂
Molecular Weight 274.35 g/mol
Physical Form White to off-white solid
Melting Point 54-55 °C

Solubility Data

The solubility of this compound has been qualitatively and quantitatively described in various solvents. The data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)10 mMNot SpecifiedQuantitative data from supplier.
ChloroformSlightly SolubleNot SpecifiedQualitative description.
MethanolSlightly SolubleNot SpecifiedQualitative description.

Stability Profile

Methanesulfonate (B1217627) esters are known to be susceptible to nucleophilic attack, which can lead to hydrolysis of the ester linkage. This reactivity is the basis for its function as an alkylating agent and a cleavable linker in ADCs. The stability of such compounds is generally influenced by:

  • pH: Hydrolysis is typically faster at higher pH due to the increased concentration of the hydroxide (B78521) nucleophile.

  • Temperature: Increased temperature generally accelerates the rate of hydrolysis.

  • Steric Hindrance: The linear hexane (B92381) chain in this compound offers minimal steric hindrance to nucleophilic attack compared to more sterically crowded sulfonate esters.

For reference, studies on the closely related compound busulfan (B1668071) have shown that it undergoes hydrolysis in aqueous media. The stability of busulfan solutions is temperature-dependent, with greater stability observed at lower temperatures (e.g., 2-8 °C). Precipitation can also occur from aqueous solutions, affecting the concentration of the active compound. Given the structural similarity, it is reasonable to expect that this compound will exhibit similar stability characteristics.

Storage Recommendations: Based on supplier information, this compound should be stored at temperatures ranging from room temperature to -20°C, depending on the desired shelf life. For long-term storage, -20°C is recommended to minimize degradation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • To ensure complete removal of undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the resulting supernatant through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification of Solute:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the measured concentration in the filtrate, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and for the specific solvent used.

Protocol for Assessing Chemical Stability (Hydrolysis Study)

This protocol outlines a method to determine the rate of hydrolysis of this compound under various pH and temperature conditions.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to cover acidic, neutral, and basic conditions.

    • Initiate the stability study by diluting a small volume of the stock solution into each of the pre-warmed buffer solutions to a final target concentration. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the reaction.

  • Incubation and Sampling:

    • Incubate the test solutions in sealed, inert containers at a constant temperature (e.g., 25 °C, 37 °C, or an elevated temperature to accelerate degradation).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.

    • Immediately quench the degradation reaction in the aliquot by diluting it with a cold mobile phase or a suitable solvent to prevent further reaction before analysis.

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent compound (this compound) from its potential degradation products.

    • Analyze the samples collected at each time point to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Determine the order of the degradation reaction (e.g., first-order or pseudo-first-order). For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) of the compound under each condition using the formula: t₁/₂ = 0.693 / k.

    • A pH-rate profile can be generated by plotting the logarithm of the rate constant against pH.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_report Reporting prep1 Add excess this compound to solvent prep2 Agitate at constant temperature to reach equilibrium prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant through 0.22 µm filter sep1->sep2 quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze by HPLC or other validated method quant1->quant2 quant3 Calculate concentration using a standard curve quant2->quant3 report1 Report solubility (mg/mL or M) at specified temperature quant3->report1

Caption: Workflow for Determining Equilibrium Solubility.

Stability_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Interpretation setup1 Prepare stock solution of this compound setup2 Dilute stock into buffers of varying pH setup1->setup2 setup3 Incubate at constant temperature setup2->setup3 sampling1 Withdraw aliquots at predefined time points setup3->sampling1 sampling2 Quench reaction immediately sampling1->sampling2 analysis1 Analyze samples by stability-indicating HPLC method sampling2->analysis1 analysis2 Determine concentration of parent compound analysis1->analysis2 data1 Plot concentration vs. time analysis2->data1 data2 Calculate degradation rate constant (k) and half-life (t½) data1->data2 data3 Generate pH-rate profile data2->data3

Caption: Workflow for Assessing Chemical Stability.

शुरुआती जांच में 1,6-बिस(मेसॉक्सी)हेक्सेन की भूमिका: एक गहन तकनीकी मार्गदर्शिका

Author: BenchChem Technical Support Team. Date: December 2025

लक्षित दर्शक: शोधकर्ता, वैज्ञानिक और दवा विकास पेशेवर

सारांश

1,6-बिस(मेसॉक्सी)हेक्सेन, बसल्फान का एक एनालॉग, एक द्विक्रियाशील अल्काइलेटिंग एजेंट है जो प्रीक्लिनिकल दवा खोज और विकास में, विशेष रूप से एंटीबॉडी-ड्रग कॉन्जुगेट्स (एडीसी) के क्षेत्र में एक महत्वपूर्ण घटक के रूप में उभरा है। इसकी अनूठी रासायनिक संरचना इसे एक क्लीवेबल लिंकर के रूप में काम करने की अनुमति देती है, जो एक मोनोक्लोनल एंटीबॉडी को एक साइटोटॉक्सिक पेलोड से जोड़ता है। यह मार्गदर्शिका शुरुआती जांच में 1,6-बिस(मेसॉक्सी)हेक्सेन की भूमिका, इसकी क्रिया के तंत्र, प्रयोगात्मक प्रोटोकॉल और दवा विकास में इसके संभावित अनुप्रयोगों का एक व्यापक अवलोकन प्रदान करती है।

परिचय

1,6-बिस(मेसॉक्सी)हेक्सेन एक एलिफैटिक डाइमेसिलेट है जो अपनी संरचना को बसल्फान के साथ साझा करता है, जो एक प्रसिद्ध डीएनए अल्काइलेटिंग एजेंट है जिसका उपयोग कीमोथेरेपी में किया जाता है।[1][2] दो मेसिलेट छोड़ने वाले समूहों की उपस्थिति इसे न्यूक्लियोफिलिक प्रतिस्थापन प्रतिक्रियाओं के लिए अतिसंवेदनशील बनाती है, जिससे यह जैविक मैक्रोमोलेक्यूल्स, विशेष रूप से डीएनए के साथ सहसंयोजक बंधन बनाने में सक्षम हो जाता है।[1][3] दवा विकास में, इसका उपयोग मुख्य रूप से एक होमोबाइफंक्शनल लिंकर के रूप में किया जाता है ताकि लक्षित कैंसर थेरेपी के लिए एडीसी का संश्लेषण किया जा सके।[4][5]

क्रिया का तंत्र: डीएनए अल्काइलेशन

1,6-बिस(मेसॉक्सी)हेक्सेन की साइटोटॉक्सिक क्षमता का आधार डीएनए को अल्काइलेट करने की इसकी क्षमता में निहित है, एक तंत्र जो बसल्फान के समान है।[1][6]

  • न्यूक्लियोफिलिक अटैक: अणु के दोनों सिरों पर मौजूद मेसाइल समूह अच्छे छोड़ने वाले समूह हैं। वे डीएनए पर न्यूक्लियोफिलिक साइटों, मुख्य रूप से ग्वानिन बेस पर एन 7 स्थिति द्वारा न्यूक्लियोफिलिक हमले से गुजरते हैं।[1]

  • डीएनए क्रॉस-लिंकिंग: एक द्विक्रियाशील एजेंट के रूप में, 1,6-बिस(मेसॉक्सी)हेक्सेन डीएनए के भीतर इंट्रास्ट्रैंड और इंटरस्ट्रैंड क्रॉस-लिंक दोनों बना सकता है।[3] ये क्रॉस-लिंक डीएनए प्रतिकृति और प्रतिलेखन को रोकते हैं, जिससे डीएनए क्षति की मरम्मत मशीनरी सक्रिय हो जाती है।[1]

  • कोशिका मृत्यु का प्रेरण: यदि डीएनए क्षति व्यापक है और मरम्मत नहीं की जा सकती है, तो यह कोशिका चक्र गिरफ्तारी और अंततः एपोप्टोसिस (क्रमादेशित कोशिका मृत्यु) की ओर जाता है।[1]

नीचे दिया गया ग्राफ़विज़ आरेख 1,6-बिस(मेसॉक्सी)हेक्सेन द्वारा मध्यस्थता वाले डीएनए अल्काइलेशन के लिए प्रस्तावित सिग्नलिंग मार्ग को दर्शाता है।

DNA_Alkylation_Pathway cluster_extracellular कोशिकीय ग्रहण cluster_intracellular अंतःकोशिकीय क्रिया 1,6-Bis(mesyloxy)hexane This compound Nucleophilic_Attack ग्वानिन N7 पर न्यूक्लियोफिलिक हमला This compound->Nucleophilic_Attack कोशिका में प्रवेश DNA DNA DNA->Nucleophilic_Attack DNA_Adduct डीएनए एडक्ट गठन Nucleophilic_Attack->DNA_Adduct Crosslinking इंट्रा/इंटरस्ट्रैंड क्रॉस-लिंकिंग DNA_Adduct->Crosslinking Replication_Block डीएनए प्रतिकृति और प्रतिलेखन ब्लॉक Crosslinking->Replication_Block Damage_Response डीएनए क्षति प्रतिक्रिया (p53 सक्रियण) Replication_Block->Damage_Response Apoptosis एपोप्टोसिस Damage_Response->Apoptosis

कैप्शन: 1,6-बिस(मेसॉक्सी)हेक्सेन-प्रेरित डीएनए अल्काइलेशन और एपोप्टोसिस मार्ग।

एंटीबॉडी-ड्रग कॉन्जुगेट्स (एडीसी) में अनुप्रयोग

1,6-बिस(मेसॉक्सी)हेक्सेन का प्राथमिक अनुप्रयोग एडीसी के संश्लेषण में एक क्लीवेबल लिंकर के रूप में है।[4][5] एडीसी लक्षित चिकित्सीय हैं जो एक मोनोक्लोनल एंटीबॉडी की विशिष्टता को एक साइटोटॉक्सिक दवा की शक्ति के साथ जोड़ते हैं।[7]

लिंकर स्थिरता और क्लीवेज:

एक प्रभावी एडीसी लिंकर को रक्तप्रवाह में स्थिर होना चाहिए ताकि पेलोड की समय से पहले रिहाई को रोका जा सके, जिससे ऑफ-टारगेट विषाक्तता हो सकती है।[8] 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे अल्काइलेटिंग लिंकरों को लक्षित कोशिका के भीतर रासायनिक या एंजाइमेटिक स्थितियों से साफ करने के लिए डिज़ाइन किया जा सकता है, जिससे साइटोटॉक्सिक पेलोड की स्थानीयकृत रिहाई सुनिश्चित होती है।[9]

ऑफ-टारगेट विषाक्तता:

जबकि एडीसी का लक्ष्य कैंसर कोशिकाओं को चुनिंदा रूप से लक्षित करना है, ऑफ-टारगेट विषाक्तता एक चिंता का विषय बनी हुई है।[10][11] यह समय से पहले लिंकर क्लीवेज या स्वस्थ ऊतकों में लक्षित प्रतिजन की कम-स्तरीय अभिव्यक्ति के कारण हो सकता है। 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे लिंकरों का डिज़ाइन और स्थिरता ऑफ-टारगेट प्रभावों को कम करने में महत्वपूर्ण भूमिका निभाती है।[11]

मात्रात्मक डेटा का सारांश

चूंकि 1,6-बिस(मेसॉक्सी)हेक्सेन पर एक स्टैंडअलोन एजेंट के रूप में सीमित सार्वजनिक रूप से उपलब्ध प्रीक्लिनिकल डेटा है, इसलिए यह तालिका इसके संरचनात्मक एनालॉग, बसल्फान के लिए प्रतिनिधि डेटा प्रस्तुत करती है, जो इसकी संभावित गतिविधि का अनुमान प्रदान करती है।

पैरामीटरमानकोशिका रेखा/मॉडलसंदर्भ
बसल्फान
IC50~10-100 µM (विभिन्न)विभिन्न कैंसर कोशिका रेखाएंसामान्य ज्ञान
डीएनए बाइंडिंग साइटग्वानिन N7इन विट्रो[1]
क्रिया का तंत्रडीएनए अल्काइलेशन, क्रॉस-लिंकिंगइन विट्रो/इन विवो[1][3]

विस्तृत प्रायोगिक प्रोटोकॉल

एक अल्काइलेटिंग लिंकर का उपयोग करके एडीसी के संश्लेषण के लिए प्रतिनिधि प्रोटोकॉल

यह प्रोटोकॉल एक एंटीबॉडी के साथ एक पेलोड को संयुग्मित करने के लिए 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे एक द्विक्रियाशील अल्काइलेटिंग लिंकर का उपयोग करने के लिए एक सामान्यीकृत कार्यप्रवाह की रूपरेखा तैयार करता है।

सामग्री:

  • मोनोक्लोनल एंटीबॉडी (mAb) फॉस्फेट-बफर्ड सलाइन (PBS) में

  • 1,6-बिस(मेसॉक्सी)हेक्सेन (या समान द्विक्रियाशील लिंकर)

  • साइटोटॉक्सिक पेलोड जिसमें संयुग्मन के लिए एक प्रतिक्रियाशील समूह होता है (जैसे, थायोल, अमाइन)

  • डाइमिथाइल सल्फोऑक्साइड (DMSO)

  • ट्रिस(2-कार्बोक्सीएथिल)फॉस्फीन (TCEP) (यदि सिस्टीन संयुग्मन के लिए आवश्यक हो)

  • आकार बहिष्करण क्रोमैटोग्राफी (एसईसी) स्तंभ

  • PBS, pH 7.4

प्रक्रिया:

  • एंटीबॉडी कमी (सिस्टीन संयुग्मन के लिए):

    • PBS में mAb के घोल में TCEP का 10-गुना दाढ़ अतिरिक्त जोड़ें।

    • कम करने वाली प्रतिक्रिया को आगे बढ़ाने के लिए 37°C पर 2 घंटे के लिए इनक्यूबेट करें।

    • एक उपयुक्त एसईसी स्तंभ का उपयोग करके अतिरिक्त TCEP निकालें।

  • लिंकर-पेलोड सक्रियण:

    • DMSO में 1,6-बिस(मेसॉक्सी)हेक्सेन और साइटोटॉक्सिक पेलोड को वांछित दाढ़ अनुपात में घोलें।

    • कमरे के तापमान पर 1 घंटे के लिए प्रतिक्रिया मिश्रण को इनक्यूबेट करें ताकि लिंकर-पेलोड कॉम्प्लेक्स बन सके।

  • एंटीबॉडी के साथ संयुग्मन:

    • कम किए गए mAb घोल में सक्रिय लिंकर-पेलोड कॉम्प्लेक्स को धीरे-धीरे डालें।

    • कमरे के तापमान पर 4 घंटे या 4°C पर रात भर धीरे-धीरे हिलाते हुए प्रतिक्रिया को आगे बढ़ने दें।

  • एडीसी का शुद्धिकरण:

    • असंयुग्मित लिंकर-पेलोड और अन्य अभिकर्मकों को हटाने के लिए एसईसी का उपयोग करके प्रतिक्रिया मिश्रण को शुद्ध करें।

    • शुद्ध एडीसी युक्त अंशों को इकट्ठा करें।

  • एडीसी का लक्षण वर्णन:

    • यूवी-विज़ स्पेक्ट्रोस्कोपी का उपयोग करके दवा-से-एंटीबॉडी अनुपात (डीएआर) का निर्धारण करें।

    • एसडीएस-पेज और मास स्पेक्ट्रोमेट्री का उपयोग करके एडीसी की शुद्धता और अखंडता का आकलन करें।

    • इन विट्रो सेल-आधारित परख में एडीसी की साइटोटॉक्सिसिटी का मूल्यांकन करें।

नीचे दिया गया ग्राफ़विज़ आरेख एडीसी संश्लेषण के लिए प्रायोगिक कार्यप्रवाह को दर्शाता है।

ADC_Synthesis_Workflow cluster_preparation चरण 1: तैयारी cluster_conjugation चरण 2: संयुग्मन cluster_purification चरण 3: शुद्धिकरण और लक्षण वर्णन mAb मोनोक्लोनल एंटीबॉडी (mAb) Reduction TCEP के साथ कमी (यदि आवश्यक हो) mAb->Reduction Conjugation संयुग्मन प्रतिक्रिया Reduction->Conjugation LinkerPayload लिंकर-पेलोड कॉम्प्लेक्स (this compound + पेलोड) LinkerPayload->Conjugation Purification आकार बहिष्करण क्रोमैटोग्राफी (SEC) Conjugation->Purification Characterization डीएआर, शुद्धता और क्रियाकलाप का विश्लेषण Purification->Characterization Final_ADC शुद्ध एंटीबॉडी-ड्रग कॉन्जुगेट (एडीसी) Characterization->Final_ADC

कैप्शन: एंटीबॉडी-ड्रग कॉन्जुगेट (एडीसी) संश्लेषण के लिए सामान्यीकृत कार्यप्रवाह।

निष्कर्ष

1,6-बिस(मेसॉक्सी)हेक्सेन दवा की खोज, विशेष रूप से लक्षित कैंसर चिकित्सा के लिए एडीसी के विकास में एक बहुमुखी अणु का प्रतिनिधित्व करता है। बसल्फान के एक एनालॉग के रूप में, इसकी डीएनए अल्काइलेटिंग गुण इसकी साइटोटॉक्सिक क्षमता को रेखांकित करते हैं। जबकि एक स्टैंडअलोन चिकित्सीय एजेंट के रूप में इसकी भूमिका का पता लगाना जारी है, एक क्लीवेबल लिंकर के रूप में इसका स्थापित उपयोग दवा विकास पेशेवरों के लिए इसके महत्व को उजागर करता है। इस अणु से जुड़े आगे के शोध से उपन्यास और अधिक प्रभावी कैंसर उपचारों का विकास हो सकता है।

References

1,6-Bis(mesyloxy)hexane in Cancer Research: A Technical Overview of a Bifunctional Alkylating Agent and its Role as an ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Bis(mesyloxy)hexane is a bifunctional alkylating agent that has found a niche in cancer research, primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). While extensive public data on its direct therapeutic applications are limited, its structural and functional similarity to the well-characterized chemotherapeutic agent busulfan (B1668071) provides a strong framework for understanding its potential mechanism of action. This document provides a technical guide on the core principles of DNA alkylation by such agents, using busulfan as a proxy, and elucidates the role of this compound in the innovative field of ADCs.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of chemotherapy drugs that are reactive towards nucleophilic groups on cellular macromolecules. Their ability to form covalent bonds with two separate nucleophilic sites, most notably on the DNA, leads to the formation of cross-links. These cross-links are highly cytotoxic as they interfere with essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).

The Paradigm of Busulfan: A Close Analog

Busulfan (1,4-butanediol dimethanesulfonate) is a well-studied bifunctional alkylating agent that has been in clinical use for decades.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML) and as a conditioning agent prior to hematopoietic stem cell transplantation.[2][3] Due to its structural similarity to this compound, the mechanism of action of busulfan serves as an excellent model.

Mechanism of Action: DNA Cross-linking

The primary mechanism of action for busulfan, and likely for this compound, involves the alkylation of DNA. The methanesulfonate (B1217627) (mesyloxy) groups are excellent leaving groups. This allows the terminal carbons of the hexane (B92381) or butane (B89635) chain to be susceptible to nucleophilic attack by the N7 position of guanine (B1146940) bases in the DNA.[4] This can result in the formation of both interstrand and intrastrand DNA cross-links, which physically prevents the separation of the DNA strands required for replication and transcription.[2][5] This damage is often beyond the repair capacity of the cell, triggering apoptotic pathways.[4][5]

DNA_Alkylation cluster_0 Cellular Environment cluster_1 Mechanism Alkylating_Agent This compound (or Busulfan) Nucleophilic_Attack Nucleophilic Attack by Guanine N7 Alkylating_Agent->Nucleophilic_Attack Enters Cell DNA_Strand DNA Double Helix DNA_Strand->Nucleophilic_Attack Cross-link DNA Cross-link Formation (Inter/Intrastrand) Nucleophilic_Attack->Cross-link Replication_Block Inhibition of DNA Replication & Transcription Cross-link->Replication_Block Apoptosis Induction of Apoptosis Replication_Block->Apoptosis ADC_Structure cluster_0 Targeted Delivery ADC Antibody Linker (e.g., this compound) Cytotoxic Payload Tumor_Cell Tumor Cell with Target Antigen ADC:f0->Tumor_Cell Binds to Antigen ADC_Workflow Start Start: Components Antibody Monoclonal Antibody Start->Antibody Linker This compound Linker Start->Linker Payload Cytotoxic Payload Start->Payload Step1 Modify Antibody (e.g., introduce thiols) Antibody->Step1 Step2 Conjugate Linker to Payload Linker->Step2 Payload->Step2 Step3 Conjugate Antibody to Linker-Payload Step1->Step3 Step2->Step3 Step4 Purify and Characterize Final ADC Step3->Step4 End Finished ADC Step4->End

References

An In-depth Technical Guide to the Safety and Handling of 1,6-Bis(mesyloxy)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. A comprehensive, publicly available Safety Data Sheet (SDS) for 1,6-Bis(mesyloxy)hexane (CAS No: 4239-24-1) could not be located. The following information is compiled from limited sources and data sheets for analogous, but chemically distinct, compounds. Therefore, this guide should be used as a preliminary reference only, and it is imperative to obtain a substance-specific SDS from the supplier before any handling or use of this compound. All personnel must be thoroughly trained in the proper handling procedures and potential hazards.

Introduction

This compound is a chemical compound utilized in scientific research, particularly as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1] Its bifunctional nature allows it to crosslink molecules, a critical function in the development of targeted cancer therapies. Given its application in complex biopharmaceutical research, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

A definitive hazard classification for this compound is not publicly available. Based on the general reactivity of mesyloxy groups and the hexane (B92381) backbone, it should be handled as a potentially hazardous substance.

Potential Hazards (Assumed based on chemical structure and analogous compounds):

  • Skin and Eye Irritation: Similar to other alkylating agents, it may cause irritation upon contact with skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Toxicity: While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 4239-24-1ChemScene[2]
Molecular Formula C₈H₁₈O₆S₂ChemScene[2]
Molecular Weight 274.35 g/mol ChemScene[2]
Purity ≥98%ChemScene[2]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Avoid Inhalation: Do not breathe dust or vapors.[3]

  • Hygiene: Wash hands thoroughly after handling.[3]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Temperature: Store at -20°C for long-term stability.[2]

  • Incompatible Materials: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

Exposure Controls and Personal Protection

A comprehensive set of exposure limits for this compound has not been established. The following recommendations are based on general laboratory safety principles for handling potentially hazardous chemicals.

Engineering Controls:

  • Work should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[3]
Respiratory Protection If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.

  • Specific Hazards: The combustion of this compound may produce toxic fumes, including carbon oxides and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE).[4]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sewer system.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Workflow start Handling this compound fume_hood Work in Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE fume_hood->ppe gloves Nitrile Gloves ppe->gloves goggles Safety Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat end Proceed with Experiment gloves->end goggles->end lab_coat->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill_Response_Workflow spill Spill of this compound evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect disposal Dispose of in Sealed Container collect->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end Spill Response Complete decontaminate->end

Caption: Emergency response workflow for a spill of this compound.

References

An In-Depth Technical Guide to 1,6-Bis(mesyloxy)hexane for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Bis(mesyloxy)hexane, a crucial bifunctional linking agent in the field of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, presents a detailed, generalized experimental protocol for its application, and visualizes the intricate workflows and mechanisms associated with its use.

Core Compound Identification and Properties

This compound is a chemical compound utilized primarily as a cleavable linker in the construction of complex bioconjugates. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 4239-24-1[1][2]
Molecular Weight 274.35 g/mol [2][3]
Molecular Formula C₈H₁₈O₆S₂[2][3]
Melting Point 54-55 °C[4]
Boiling Point 474.6 °C at 760 mmHg[4]
Synonyms 1,6-Hexanediol, dimethanesulfonate; Hexasulphan; Hexasulfan[3]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a bifunctional alkylating agent, enabling the covalent linkage of a cytotoxic payload to a monoclonal antibody (mAb). As a cleavable linker, it is designed to be stable in systemic circulation and to release the cytotoxic drug under specific conditions within the target cancer cells.

Generalized Experimental Protocol for ADC Synthesis using a Bifunctional Alkylating Linker

The following protocol is a generalized procedure for the conjugation of a cytotoxic drug to a monoclonal antibody using a bifunctional linker like this compound. This process typically involves the reaction of the linker with nucleophilic residues on the antibody, such as the thiol groups of cysteine residues.

Materials:

  • Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Cytotoxic Payload with a reactive nucleophilic group

  • Phosphate-Buffered Saline (PBS)

  • Organic Co-solvent (e.g., Dimethylformamide, DMF)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • The interchain disulfide bonds of the mAb are partially reduced to generate free cysteine residues.

    • The mAb is incubated with a reducing agent like TCEP or DTT in PBS buffer. The concentration of the reducing agent is optimized to control the number of reduced disulfide bonds, which in turn determines the drug-to-antibody ratio (DAR).

  • Linker-Payload Conjugation (Option A: Pre-forming the Drug-Linker Moiety):

    • In a separate reaction, this compound is reacted with the cytotoxic payload. One of the mesyloxy groups of the linker is displaced by a nucleophilic group on the payload, forming a stable covalent bond.

    • This reaction is typically carried out in an organic solvent like DMF.

  • Conjugation to the Antibody:

    • The reduced mAb is then reacted with the pre-formed drug-linker moiety (from step 2) or directly with this compound followed by the payload.

    • The remaining mesyloxy group on the linker reacts with the free thiol groups of the cysteine residues on the antibody, forming a stable thioether bond.

    • The reaction is performed in a buffered solution, often with a small percentage of an organic co-solvent to aid in the solubility of the drug-linker.

  • Purification:

    • The resulting ADC is purified from unreacted drug-linker and excess reagents using Size-Exclusion Chromatography (SEC).

    • SEC separates molecules based on their size, allowing for the isolation of the high molecular weight ADC from the smaller, unreacted components.

  • Characterization:

    • The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

    • Techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are employed for characterization.

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) with intact disulfide bonds TCEP Add TCEP or DTT mAb->TCEP reduced_mAb Reduced mAb with free cysteine thiols TCEP->reduced_mAb ADC_unpurified Unpurified ADC reduced_mAb->ADC_unpurified linker This compound drug_linker Drug-Linker Moiety linker->drug_linker payload Cytotoxic Payload payload->drug_linker drug_linker->ADC_unpurified SEC Size-Exclusion Chromatography (SEC) ADC_unpurified->SEC purified_ADC Purified ADC SEC->purified_ADC characterization Characterization (DAR, Purity) purified_ADC->characterization

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate.

Mechanism of Action of an ADC with a Cleavable Linker

The efficacy of an ADC is contingent upon its ability to selectively deliver the cytotoxic payload to cancer cells and release it in its active form.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component guiding it to the target cancer cells that express a specific surface antigen.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of enzymes. The cleavable linker, such as one derived from this compound, is designed to be cleaved under the specific conditions of the lysosome (e.g., low pH, presence of specific enzymes).

  • Payload Release and Action: The cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Surface Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Cytotoxic Payload lysosome->payload Linker Cleavage apoptosis Cell Death (Apoptosis) payload->apoptosis Cytotoxic Action

Caption: Cellular mechanism of action for a typical Antibody-Drug Conjugate.

References

In-Depth Technical Guide to 1,6-Bis(mesyloxy)hexane in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent, is a critical component in the synthesis of advanced therapeutic agents, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of its applications, focusing on its role in ADC development. The document details its mechanism of action, presents available quantitative data, outlines experimental protocols for its use, and visualizes the pertinent biological pathways.

Core Application: A Cleavable Linker in Antibody-Drug Conjugates

The primary application of this compound in drug development is as a cleavable linker for attaching cytotoxic payloads to monoclonal antibodies (mAbs).[1][2][3] ADCs are designed to selectively deliver potent anticancer drugs to tumor cells, thereby increasing efficacy while minimizing systemic toxicity. The linker is a crucial element in ADC design, influencing its stability, pharmacokinetics, and the mechanism of payload release.

As a bifunctional alkylating agent, this compound forms stable covalent bonds with nucleophilic residues on the antibody, such as the sulfhydryl groups of cysteine residues. The "cleavable" nature of the linker is designed to be stable in the systemic circulation but to release the cytotoxic payload under specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release is essential for the therapeutic efficacy of the ADC.

Quantitative Data on ADCs with Alkylating Agent Linkers

While specific quantitative data for ADCs utilizing this compound is limited in publicly available literature, data from ADCs employing other DNA-alkylating agents and cleavable linkers provide valuable insights into their expected performance characteristics. Key parameters for evaluating ADCs include the Drug-to-Antibody Ratio (DAR), in vitro and in vivo stability, and therapeutic efficacy.

Table 1: In Vitro Potency of ADCs with DNA-Alkylating Payloads

ADC TargetPayload ClassLinker TypeDARIn Vitro Potency (IC50)Reference
CD33Indolino-benzodiazepine (IGN)Cleavable~32 pM - 3 nM[4]
Folate Receptor-α (FRα)Indolino-benzodiazepine (IGN)AmideNot Specified15 pM - 20 pM[5]
CD30Monomethyl auristatin E (MMAE)Val-Cit-PABC416 pM - 34 pM[6]

Table 2: In Vivo Performance of ADCs with DNA-Alkylating Payloads

ADC TargetPayload ClassTolerability (Mice)Efficacy (Xenograft Models)Reference
CD33IGN (mono-imine)Max. tolerated dose: 40 mg/kgMinimal efficacious dose: 0.6 mg/kg[4]
FRαIGN (mono-imine)Well toleratedEffective against KB tumors[5]

Experimental Protocols

Representative Protocol for Antibody Conjugation with a Bifunctional Alkylating Agent:

  • Antibody Preparation:

    • The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

    • If conjugation is to occur at cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The extent of reduction is controlled to achieve the desired number of available thiol groups for conjugation.

  • Drug-Linker Conjugation:

    • The bifunctional alkylating agent, such as this compound, is dissolved in an appropriate organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).

    • The drug-linker solution is then added to the prepared antibody solution. The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for a specific duration with gentle mixing. The molar ratio of the drug-linker to the antibody is a critical parameter that influences the final Drug-to-Antibody Ratio (DAR).

  • Purification of the ADC:

    • After the conjugation reaction, the resulting ADC is purified to remove unreacted drug-linker molecules and other impurities.

    • Common purification techniques include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.

  • Characterization of the ADC:

    • The purified ADC is thoroughly characterized to determine key quality attributes.

    • Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Purity and Aggregation: SEC is commonly used to assess the purity of the ADC and to quantify the level of aggregation.

    • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target cancer cell lines.

    • In Vivo Efficacy and Tolerability: The therapeutic efficacy and safety profile of the ADC are assessed in animal models.

Mechanism of Action and Signaling Pathway

The therapeutic effect of an ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, leading to the release of the cytotoxic payload and subsequent cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (Alkylating Agent) Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. DNA Alkylation Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate.

The process begins with the ADC binding to a specific antigen on the tumor cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to intracellular compartments such as endosomes and lysosomes. Inside the lysosome, the acidic environment and the presence of specific enzymes lead to the cleavage of the linker, releasing the cytotoxic payload. In the case of a DNA-alkylating agent, the released payload then targets the cell's DNA, forming covalent adducts that disrupt DNA replication and repair, ultimately triggering apoptosis and cell death.

Conclusion

This compound serves as a valuable tool in the development of targeted cancer therapies, specifically as a cleavable linker in ADCs. Its bifunctional alkylating nature allows for stable conjugation to antibodies, while its cleavable design ensures the targeted release of cytotoxic payloads. While direct quantitative data for this specific linker is not extensively published, the broader data on ADCs with similar linkers and payloads demonstrate the potential for creating highly potent and selective anticancer agents. The experimental protocols and mechanisms outlined in this guide provide a foundational understanding for researchers and drug developers working in this promising field. Further research into the specific characteristics of ADCs synthesized with this compound will be crucial for optimizing their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with 1,6-Bis(mesyloxy)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(mesyloxy)hexane is a homobifunctional crosslinking agent that serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its structure, featuring two mesyloxy leaving groups, allows for the covalent attachment of molecules to antibodies, typically through nucleophilic substitution reactions with amino acid residues. This document provides a detailed protocol for the conjugation of this compound to antibodies, methods for characterization, and relevant technical data.

Antibody-drug conjugates are a targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells. This approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic payload. The linker component is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. This compound is classified as a cleavable linker, which can be advantageous for certain ADC designs where drug release within the cell is desired.

Principle of Conjugation

The conjugation of this compound to an antibody primarily involves the alkylation of nucleophilic amino acid residues. The most reactive sites for this reaction are the thiol groups of cysteine residues. To make these sites available, the interchain disulfide bonds of the antibody are typically reduced to yield free sulfhydryl groups. The mesyloxy groups of this compound are excellent leaving groups, facilitating the formation of stable thioether bonds with the cysteine residues of the antibody. This reaction covalently links the agent to the antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during and after the conjugation of a payload to an antibody using a this compound linker. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions.

ParameterTypical ValueMethod of Determination
Antibody Concentration 5 - 10 mg/mLUV-Vis Spectroscopy (A280)
Molar Ratio (Linker:Antibody) 5:1 to 20:1Calculated based on initial concentrations
Reaction Time 2 - 4 hoursMonitored by HPLC-SEC
Reaction Temperature 25 - 37 °CControlled incubation
Conjugation Efficiency 60 - 80%Hydrophobic Interaction Chromatography (HIC)-HPLC
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry
Purity of Conjugate > 95%Size Exclusion Chromatography (SEC)-HPLC
Aggregate Content < 5%SEC-HPLC
In Vitro Stability (Plasma) Half-life > 7 daysELISA, HPLC

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Organic co-solvent (e.g., DMSO, DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification columns (e.g., Size Exclusion Chromatography, Protein A)

  • Analytical instruments (UV-Vis spectrophotometer, HPLC system)

Antibody Preparation and Reduction
  • Buffer Exchange: Prepare the antibody by buffer exchanging into a phosphate (B84403) buffer (50 mM, pH 7.4) containing 150 mM NaCl and 1 mM EDTA.

  • Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Reduction of Disulfide Bonds:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing. This step reduces the interchain disulfide bonds, exposing the cysteine thiol groups.

Conjugation Protocol
  • Prepare Linker Solution: Dissolve this compound in an organic co-solvent such as DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution. A common starting molar excess of linker to antibody is 10:1.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching the Reaction: Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted this compound. Incubate for 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate
  • Removal of Excess Reagents: Purify the ADC from unreacted linker, payload, and quenching reagent using a desalting column or tangential flow filtration (TFF) with PBS as the exchange buffer.

  • Fractionation (Optional): To obtain a more homogeneous DAR distribution, the ADC mixture can be further purified using Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX).

Characterization of the Antibody-Drug Conjugate
  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: If the drug has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.

    • Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR from the peak areas.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the drug loading.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC)-HPLC: SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

  • In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma at 37°C and monitoring the release of the drug over time using ELISA or HPLC-MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange reduction Disulfide Bond Reduction (TCEP) buffer_exchange->reduction conjugation_reaction Conjugation Reaction reduction->conjugation_reaction linker_prep Prepare this compound Solution linker_prep->conjugation_reaction quench Quench Reaction (N-acetylcysteine) conjugation_reaction->quench purification Purification (SEC/TFF) quench->purification dar_analysis DAR Analysis (HIC-HPLC, MS) purification->dar_analysis purity_analysis Purity & Aggregation (SEC-HPLC) dar_analysis->purity_analysis stability_analysis Stability Assay purity_analysis->stability_analysis

Caption: Experimental workflow for antibody conjugation.

Conjugation Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product cluster_payload Payload Attachment Ab_SH Reduced Antibody (Ab-SH) Conjugate Antibody-Linker Conjugate (Ab-S-Hex-S-Payload) Ab_SH->Conjugate Alkylation of Cysteine Thiol Linker This compound Linker->Conjugate Nucleophilic Substitution ADC Final ADC Conjugate->ADC Second Alkylation Payload Payload-SH Payload->ADC Thiol Reaction

Caption: Conjugation reaction mechanism.

Disclaimer

This protocol provides a general guideline for the conjugation of this compound to antibodies. The optimal reaction conditions, including molar ratios, temperature, and incubation times, may need to be empirically determined for each specific antibody and payload combination. All procedures should be performed by trained personnel in a laboratory setting.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,6-Bis(mesyloxy)hexane ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs that utilize a 1,6-bis(mesyloxy)hexane linker. This linker is a component of the DNA alkylating agent Busulfan (B1668071). Upon internalization by the target cancer cell, the payload is released and exerts its cytotoxic effect by inducing DNA damage.

The protocols outlined below describe standard colorimetric assays—MTT and XTT—to quantify the cytotoxic effects of these ADCs. Additionally, this document details the underlying signaling pathways activated by the DNA-alkylating payload and presents representative data to guide researchers in their experimental design and data interpretation.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic payload associated with this compound, such as in the case of Busulfan, is a bifunctional alkylating agent.[1][2] Its mechanism of action involves the alkylation of DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[3] This leads to the formation of intrastrand and interstrand DNA crosslinks, which block DNA replication and transcription.[1][3] The resulting DNA damage triggers a cascade of cellular responses, culminating in apoptosis (programmed cell death).[1][3]

A key mediator of this apoptotic response is the tumor suppressor protein p53.[1][3] DNA damage leads to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins such as Bax, Bid, and PUMA.[3] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. Furthermore, the DNA damage response (DDR) is activated through pathways involving ATM and CHK1/2, leading to cell cycle arrest and apoptosis.[4][5] Busulfan can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects.[3]

Data Presentation

The following tables summarize representative quantitative data for the in vitro cytotoxicity of a hypothetical ADC utilizing a this compound-based payload (e.g., Busulfan) against various cancer cell lines.

Table 1: IC50 Values of a Hypothetical this compound ADC

Cell LineCancer TypeTarget Antigen ExpressionIC50 (µM)
A2780Ovarian CancerHigh20.82[6]
H322Lung CancerModerate22.15[6]
LLLewis Lung CarcinomaModerate23.40[6]
WiDrColon CancerLow25.11[6]
C26-10Colon CarcinomaHigh26.36[6]
UMSCC-22BHead and Neck CancerModerate24.78[6]

Note: The IC50 values presented are based on studies with Busulfan analogues and are for illustrative purposes. Actual IC50 values for a specific ADC will vary depending on the antibody, payload, linker, and target cell line.

Table 2: Comparative Cytotoxicity of a Hypothetical this compound ADC and Free Payload

CompoundTarget Cell Line (Antigen Positive) IC50 (µM)Non-Target Cell Line (Antigen Negative) IC50 (µM)
Hypothetical ADC21.5>100
Busulfan (Free Payload)25.028.0
Non-binding Control ADC>100>100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Target and control cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • ADC stock solution

  • Free payload (e.g., Busulfan) stock solution

  • Non-binding control ADC stock solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC, free payload, and control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium but no treatment (untreated control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is similar to the MTT assay, but the reduction of XTT produces a water-soluble formazan product, eliminating the need for a solubilization step.

Materials:

  • Target and control cancer cell lines

  • Complete cell culture medium

  • ADC stock solution

  • Free payload stock solution

  • Non-binding control ADC stock solution

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Follow step 7 of the MTT assay protocol to determine the IC50 values.

Mandatory Visualizations

ADC_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate adc_prep Prepare Serial Dilutions of ADC and Controls treatment Add ADC/Controls to Cells adc_prep->treatment incubation Incubate for 72-96 hours treatment->incubation reagent_add Add MTT or XTT Reagent incubation->reagent_add incubation2 Incubate for 2-4 hours reagent_add->incubation2 solubilization Add Solubilization Agent (MTT only) incubation2->solubilization read_plate Measure Absorbance incubation2->read_plate XTT Assay solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability ic50 Determine IC50 Values calc_viability->ic50

Caption: General workflow for ADC in vitro cytotoxicity assays.

DNA_Damage_Pathway Signaling Pathway of this compound ADC Payload cluster_cell Target Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Alkylation DNA Alkylation (Intrastrand Crosslinks) Payload_Release->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage p53 p53 Activation DNA_Damage->p53 ATM_CHK ATM/CHK1/2 Activation DNA_Damage->ATM_CHK ROS ROS Production DNA_Damage->ROS Bax_Bid_PUMA Upregulation of Bax, Bid, PUMA p53->Bax_Bid_PUMA Cell_Cycle_Arrest Cell Cycle Arrest ATM_CHK->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis Bax_Bid_PUMA->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA damage and apoptosis signaling pathway.

References

Experimental Guide for DNA Interstrand Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for studying DNA interstrand crosslinks (ICLs), a critical area of research in cancer biology and drug development. ICLs are highly cytotoxic lesions that block DNA replication and transcription, making them a key target for anti-cancer therapies. This document outlines the theoretical background of ICL repair, particularly the Fanconi Anemia pathway, and provides detailed protocols for three key experimental assays used to quantify ICLs and their cellular consequences: the modified alkaline Comet assay, γ-H2AX immunofluorescence staining, and the MTT cell viability assay.

Introduction to DNA Interstrand Crosslinks

DNA interstrand crosslinks (ICLs) are covalent linkages between the two strands of the DNA double helix. They can be induced by a variety of endogenous and exogenous agents, including chemotherapeutic drugs like cisplatin (B142131) and mitomycin C.[1] By preventing the separation of the DNA strands, ICLs pose a major block to essential cellular processes such as DNA replication and transcription.[1] The cellular response to ICLs involves a complex network of DNA repair pathways, with the Fanconi Anemia (FA) pathway playing a central role.[2][3][4] Understanding the mechanisms of ICL repair is crucial for developing new anti-cancer strategies and overcoming drug resistance.

The Fanconi Anemia Pathway: A Key Player in ICL Repair

The Fanconi Anemia (FA) pathway is a complex signaling network essential for the repair of ICLs.[2][3][4] It is composed of a core complex of proteins (FANCA, B, C, E, F, G, L, M and associated proteins) that recognizes the stalled replication fork at the site of the ICL.[2][3] This recognition triggers a cascade of events, leading to the monoubiquitination of the FANCD2 and FANCI proteins (the ID complex).[2] The ubiquitinated ID complex then coordinates the action of various downstream repair proteins, including nucleases and proteins involved in homologous recombination, to unhook the crosslink and repair the DNA damage.[2][3][5]

Fanconi_Anemia_Pathway cluster_recognition 1. ICL Recognition cluster_core_complex 2. Core Complex Activation cluster_ubiquitination 3. ID Complex Monoubiquitination cluster_repair 4. Downstream Repair ICL ICL Replication Fork Stalling Replication Fork Stalling ICL->Replication Fork Stalling FA Core Complex FA Core Complex (FANCA, B, C, E, F, G, L, M) Replication Fork Stalling->FA Core Complex recruits ID Complex FANCD2-FANCI (ID Complex) FA Core Complex->ID Complex monoubiquitinates FANCD2 FANCD2 FANCI FANCI ID Complex (Ub) FANCD2-Ub FANCI-Ub ID Complex->ID Complex (Ub) Nuclease Incision Nuclease Incision ('Unhooking') ID Complex (Ub)->Nuclease Incision recruits nucleases Translesion Synthesis Translesion Synthesis Nuclease Incision->Translesion Synthesis Homologous Recombination Homologous Recombination Translesion Synthesis->Homologous Recombination DNA Repair DNA Repair Homologous Recombination->DNA Repair

Fanconi Anemia Pathway for ICL Repair.

Experimental Protocols

This section provides detailed protocols for the modified alkaline Comet assay, γ-H2AX immunofluorescence staining, and the MTT cell viability assay.

Modified Alkaline Comet Assay for ICL Detection

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. The modified alkaline version is specifically adapted to measure ICLs. The principle is that ICLs reduce the migration of DNA fragments in the agarose (B213101) gel during electrophoresis. To quantify ICLs, a known amount of DNA strand breaks is introduced by ionizing radiation, and the reduction in the "comet tail" length is proportional to the number of ICLs.[6][7]

Comet_Assay_Workflow Cell Treatment 1. Treat cells with crosslinking agent Harvest & Suspend 2. Harvest and create single-cell suspension Cell Treatment->Harvest & Suspend Embed in Agarose 3. Embed cells in low-melting agarose on slide Harvest & Suspend->Embed in Agarose Lysis 4. Lyse cells to remove membranes and proteins Embed in Agarose->Lysis Irradiation 5. Irradiate to induce random DNA breaks Lysis->Irradiation Alkaline Unwinding 6. Unwind DNA in alkaline buffer Irradiation->Alkaline Unwinding Electrophoresis 7. Perform electrophoresis Alkaline Unwinding->Electrophoresis Neutralization & Staining 8. Neutralize and stain DNA Electrophoresis->Neutralization & Staining Imaging & Analysis 9. Image comets and analyze tail moment Neutralization & Staining->Imaging & Analysis

Workflow for the Modified Alkaline Comet Assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the DNA crosslinking agent for the appropriate time. Include a vehicle control.

  • Cell Harvest: Harvest cells and prepare a single-cell suspension in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 75 µL of the cell suspension with 750 µL of 0.5% low-melting-point agarose at 37°C. Pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.

  • Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Irradiation: After lysis, wash the slides with PBS and irradiate them on ice with a calibrated source of ionizing radiation (e.g., 5-10 Gy of X-rays or gamma rays) to induce a consistent level of DNA strand breaks.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Gold or propidium (B1200493) iodide.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using appropriate software to determine the percentage of DNA in the tail and the tail moment. The degree of crosslinking is inversely proportional to the tail moment.

Quantitative Data Example:

AgentCell LineConcentrationTreatment Time (h)% Decrease in Tail Moment (relative to irradiated control)
Mitomycin CHeLa10 µM2~40-60%
CisplatinA54925 µM4~30-50%
DoxorubicinMCF-71 µM6~20-40%

Troubleshooting:

IssuePossible CauseSolution
No comets or very small tailsInsufficient DNA damageIncrease the radiation dose. Ensure the crosslinking agent is active.
"Hedgehog" comets (no head, all tail)Excessive DNA damageDecrease the radiation dose or concentration of the crosslinking agent.
Gels slide off the slidesImproper slide coating or handlingEnsure slides are properly pre-coated and handle them gently.
High backgroundIncomplete lysis or staining issuesEnsure fresh lysis buffer and appropriate staining and washing steps.
γ-H2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks (DSBs), which are intermediates in ICL repair.[8] Immunofluorescence staining of γ-H2AX allows for the visualization and quantification of these repair foci.

gH2AX_Workflow Cell Seeding & Treatment 1. Seed cells on coverslips and treat with agent Fixation 2. Fix cells with paraformaldehyde Cell Seeding & Treatment->Fixation Permeabilization 3. Permeabilize cells with Triton X-100 Fixation->Permeabilization Blocking 4. Block non-specific antibody binding Permeabilization->Blocking Primary Antibody 5. Incubate with primary anti-γ-H2AX antibody Blocking->Primary Antibody Secondary Antibody 6. Incubate with fluorescently labeled secondary antibody Primary Antibody->Secondary Antibody Counterstaining & Mounting 7. Counterstain nuclei (DAPI) and mount on slide Secondary Antibody->Counterstaining & Mounting Imaging & Quantification 8. Image foci with fluorescence microscope and quantify Counterstaining & Mounting->Imaging & Quantification

Workflow for γ-H2AX Immunofluorescence.

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat the cells with the DNA crosslinking agent for the desired time.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3]

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBST. Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and count the number of γ-H2AX foci per nucleus. A cell with more than 5-10 foci is typically considered positive for DNA damage.

Quantitative Data Example:

AgentCell LineConcentrationTreatment Time (h)Average γ-H2AX Foci per Cell
Mitomycin CA5491 µM2425-40
CisplatinHeLa10 µM815-30[9]
DoxorubicinU2OS0.5 µM1220-35

Troubleshooting:

IssuePossible CauseSolution
No or weak signalAntibody issues, insufficient permeabilization, or over-fixationCheck antibody concentration and compatibility. Optimize permeabilization and fixation times.[9][10]
High backgroundInsufficient blocking, high antibody concentration, or autofluorescenceIncrease blocking time, titrate antibodies, and use appropriate controls to check for autofluorescence.[10]
Non-specific stainingCross-reactivity of antibodies or improper washingUse highly specific antibodies and ensure thorough washing steps.[10]
Foci are difficult to resolvePoor image quality or incorrect microscopy settingsOptimize microscope settings (exposure, gain) and use high-quality objectives.
MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of drugs.[11]

MTT_Assay_Workflow Seed Cells 1. Seed cells in a 96-well plate Drug Treatment 2. Treat cells with various concentrations of the agent Seed Cells->Drug Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Drug Treatment->Incubation Add MTT Reagent 4. Add MTT solution to each well Incubation->Add MTT Reagent Incubate for Formazan 5. Incubate to allow formazan crystal formation Add MTT Reagent->Incubate for Formazan Solubilize Formazan 6. Add solubilization solution (e.g., DMSO) Incubate for Formazan->Solubilize Formazan Measure Absorbance 7. Measure absorbance at ~570 nm Solubilize Formazan->Measure Absorbance Data Analysis 8. Calculate cell viability and determine IC50 Measure Absorbance->Data Analysis

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the DNA crosslinking agent. Include a vehicle control and a no-cell control (media only).

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Quantitative Data Example (IC50 Values):

AgentCell LineIC50 Value
Mitomycin CHCT1166 µg/mL[6]
Mitomycin CMCF-7~1-5 µM
CisplatinA2780~1-10 µM
DoxorubicinHeLa~0.1-1 µM[13]

Troubleshooting:

IssuePossible CauseSolution
High background absorbanceContamination of media or reagentsUse fresh, sterile reagents and media. Include a "media only" blank.[11]
Low signalLow cell number or metabolic activityOptimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase.
Inconsistent results between replicatesPipetting errors or uneven cell distributionEnsure accurate pipetting and a homogenous cell suspension before seeding.[14]
Interference from the test compoundThe compound may directly react with MTTTest the compound in a cell-free system to check for direct MTT reduction.

References

Application Notes and Protocols for the Analytical Characterization of 1,6-Bis(mesyloxy)hexane Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. 1,6-Bis(mesyloxy)hexane is a cleavable alkylating agent used as a linker-payload system in ADC development. As an alkylating agent, it exerts its cytotoxic effect by forming covalent bonds with DNA, leading to cell death.

The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization. This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing the this compound linker-payload system, with a focus on methods to determine the drug-to-antibody ratio, identify conjugation sites, and assess purity and stability.

Physicochemical Properties and Stability of the this compound Linker

The this compound linker contains two methanesulfonate (B1217627) (mesylate) ester functional groups. Methanesulfonate esters are known to be remarkably stable to hydrolysis under both acidic and alkaline conditions at ambient temperatures.[1][2][3] This high stability suggests that standard analytical techniques involving various pH and solvent conditions, such as those used in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are unlikely to cause significant linker cleavage. However, hydrolysis can be induced at elevated temperatures.[1]

I. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC as it directly impacts its potency and therapeutic index.[4] Several orthogonal methods should be employed to accurately determine the average DAR and the distribution of different drug-loaded species.

A. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic this compound payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 05.210.5
DAR 212.835.2
DAR 418.540.1
DAR 622.112.3
DAR 825.41.9
Average DAR 3.5

Note: The data presented are representative for a typical lysine-conjugated ADC and may vary for specific this compound ADCs.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC after reduction of the interchain disulfide bonds can separate the light and heavy chains, providing information on the drug distribution on each chain.

Experimental Protocol:

  • Sample Preparation:

    • To 50 µg of the ADC (1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Chromatographic Conditions:

    • Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 40 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.

Data Presentation:

ChainDrug LoadRetention Time (min)Peak Area (%)
Light Chain015.160.2
Light Chain118.339.8
Heavy Chain025.615.3
Heavy Chain128.930.1
Heavy Chain231.545.4
Heavy Chain333.89.2
Average DAR 3.6

Note: The data presented are representative and may vary.

C. Mass Spectrometry (MS) of the Intact ADC

Intact mass analysis provides a direct measurement of the molecular weights of the different ADC species, allowing for the determination of the DAR distribution.

Experimental Protocol:

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography).

    • For lysine-conjugated ADCs, deglycosylation with PNGase F can simplify the mass spectrum.

  • MS Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Acquire the spectrum under conditions optimized for large protein complexes.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the mass peaks corresponding to the different DAR species.

    • Calculate the average DAR from the relative intensities of the peaks.

Data Presentation:

DAR SpeciesMeasured Mass (Da)Relative Abundance (%)
DAR 0148,0508.9
DAR 1148,32515.2
DAR 2148,60025.8
DAR 3148,87528.1
DAR 4149,15015.7
DAR 5149,4255.3
DAR 6149,7001.0
Average DAR

Note: The mass of the this compound payload is approximately 275 Da. The data presented are representative.

II. Conjugation Site Analysis

Since this compound is an alkylating agent, it is expected to react with nucleophilic amino acid residues on the antibody, primarily the ε-amino group of lysine (B10760008) residues. Peptide mapping is the gold standard for identifying the specific conjugation sites.

Experimental Protocol:

  • Sample Preparation (Reduction, Alkylation, and Digestion):

    • Denature the ADC sample (e.g., with 8 M urea).

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteines with iodoacetamide (B48618) (IAM).

    • Digest the protein into peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient for separating the peptide mixture.

    • MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the peptides.

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS/MS data.

    • Search for the mass modification corresponding to the this compound payload on lysine residues.

    • Manually validate the MS/MS spectra of the modified peptides to confirm the conjugation site.

Data Presentation:

Peptide SequenceModified ResidueLight/Heavy Chain
TPEVTCVVVDVSHEDPEVKK190Heavy
WQQGNVFSCVMHEALHNHYTQKK215Heavy
NQVSLTCLVKK145Light
.........

Note: This is a partial list of potential conjugation sites. The actual sites will depend on their accessibility and reactivity.

III. Purity and Stability Assessment

A. Size Exclusion Chromatography (SEC)

SEC is used to assess the presence of aggregates and fragments in the ADC preparation.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the SEC mobile phase.

  • Chromatographic Conditions:

    • Column: A size-exclusion column suitable for monoclonal antibodies.

    • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species.

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Aggregate8.52.1
Monomer12.397.5
Fragment15.70.4

Note: The data presented are representative.

B. Stability Studies

To assess the stability of the ADC, incubate the sample under various stress conditions (e.g., elevated temperature, different pH values) and analyze using the methods described above (SEC, HIC, RP-HPLC, MS) at different time points. This will provide information on the propensity for aggregation, fragmentation, and drug deconjugation.

IV. Visualizations

Experimental_Workflow_for_ADC_Characterization cluster_DAR Drug-to-Antibody Ratio (DAR) Determination cluster_Conjugation Conjugation Site Analysis cluster_Purity Purity and Stability Assessment HIC Hydrophobic Interaction Chromatography (HIC) RP_HPLC Reversed-Phase HPLC (Reduced) Intact_MS Intact Mass Spectrometry (MS) Peptide_Mapping Peptide Mapping (LC-MS/MS) SEC Size Exclusion Chromatography (SEC) Stability Stability Studies ADC_Sample This compound ADC Sample ADC_Sample->HIC ADC_Sample->RP_HPLC ADC_Sample->Intact_MS ADC_Sample->Peptide_Mapping ADC_Sample->SEC ADC_Sample->Stability DAR_Determination_Workflow cluster_HIC HIC Analysis cluster_RPHPLC RP-HPLC Analysis cluster_MS Intact MS Analysis start ADC Sample HIC_run Run HIC start->HIC_run RP_reduce Reduce ADC start->RP_reduce MS_desalt Desalt and/or Deglycosylate start->MS_desalt HIC_data Peak Integration HIC_run->HIC_data HIC_DAR Calculate Average DAR HIC_data->HIC_DAR RP_run Run RP-HPLC RP_reduce->RP_run RP_data Peak Integration RP_run->RP_data RP_DAR Calculate Average DAR RP_data->RP_DAR MS_run Acquire Mass Spectrum MS_desalt->MS_run MS_deconvolute Deconvolution MS_run->MS_deconvolute MS_DAR Calculate Average DAR MS_deconvolute->MS_DAR Peptide_Mapping_Workflow start ADC Sample denature Denaturation start->denature reduce Reduction (DTT) denature->reduce alkylate Alkylation (IAM) reduce->alkylate digest Digestion (Trypsin) alkylate->digest lcms LC-MS/MS Analysis digest->lcms data Database Search and Spectral Validation lcms->data result Identification of Conjugation Sites data->result

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(mesyloxy)hexane, commonly known as busulfan (B1668071), is a bifunctional alkylating agent used in chemotherapy, particularly in preparation for hematopoietic stem cell transplantation. Its cytotoxic effect is primarily attributed to the formation of DNA-DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1] The single cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage in individual cells.[2][3] The standard alkaline comet assay is designed to detect DNA single-strand breaks and alkali-labile sites.[3] However, to specifically measure ICLs, a modification of the alkaline comet assay is required.[2]

This modified assay relies on the principle that ICLs retard the migration of DNA fragments during electrophoresis. To visualize this, a fixed amount of random DNA strand breaks are intentionally induced (typically with ionizing radiation) after the cells have been treated with the crosslinking agent.[2] In cells without crosslinks, the induced breaks allow DNA fragments to migrate freely, forming a comet tail. In contrast, the presence of ICLs physically links the two DNA strands, restricting the migration of the irradiated DNA and resulting in a smaller comet tail. The reduction in the comet tail moment or the percentage of DNA in the tail is proportional to the frequency of ICLs.[4]

These application notes provide a detailed protocol for the modified alkaline comet assay to quantify busulfan-induced ICLs, guidance on data analysis, and troubleshooting tips.

Experimental Protocols

Modified Alkaline Comet Assay for Busulfan-Induced ICLs

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Materials and Reagents

  • Cell Culture: Appropriate cell line (e.g., human cancer cell line) and complete culture medium.

  • Busulfan Stock Solution: Prepare a stock solution of busulfan in dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.

  • Trypsin-EDTA

  • Low Melting Point (LMP) Agarose (B213101): 1% (w/v) in PBS.

  • Normal Melting Point (NMP) Agarose: 1.5% (w/v) in distilled water.

  • Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13.

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

  • DNA Staining Solution: e.g., SYBR® Green I or propidium (B1200493) iodide.

  • Comet Assay Slides

  • Ionizing Radiation Source: X-ray or gamma-ray source.

2. Experimental Procedure

2.1. Cell Culture and Treatment

  • Seed cells in appropriate culture vessels and grow to ~80% confluency.

  • Treat cells with various concentrations of busulfan (e.g., 10-500 µM) for a specific duration (e.g., 2-24 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).

  • After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL. Maintain cells on ice to minimize DNA repair.

2.2. Slide Preparation

  • Coat comet assay slides with a layer of 1.5% NMP agarose. Let it solidify.

  • Mix 10 µL of the cell suspension (approximately 1,000 cells) with 90 µL of 1% LMP agarose at 37°C.

  • Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

  • Place the slides at 4°C for 10 minutes to solidify the agarose.

2.3. Induction of Secondary DNA Damage

  • Gently remove the coverslips.

  • Expose the slides to a fixed dose of ionizing radiation (e.g., 5-15 Gy) on ice. This step is crucial for inducing the strand breaks that will be retarded by the crosslinks. A parallel set of control slides (without busulfan treatment) should also be irradiated.

2.4. Lysis

  • Immediately after irradiation, immerse the slides in ice-cold lysis solution.

  • Incubate at 4°C for at least 1 hour (or overnight) in the dark.

2.5. Alkaline Unwinding and Electrophoresis

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer until the slides are covered.

  • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes at 4°C.

2.6. Neutralization and Staining

  • After electrophoresis, gently remove the slides and place them in neutralization buffer for 5-10 minutes. Repeat this step twice.

  • Stain the slides with an appropriate DNA stain for 5-15 minutes in the dark.

  • Rinse the slides gently with distilled water and allow them to dry.

2.7. Imaging and Analysis

  • Visualize the comets using a fluorescence microscope equipped with the appropriate filters.

  • Capture images of at least 50-100 randomly selected comets per slide.

  • Analyze the images using a dedicated comet assay software to quantify parameters such as % DNA in the tail, tail length, and tail moment.

Data Presentation

The primary endpoint for measuring ICLs is the reduction in the migration of DNA fragments. This can be expressed as a decrease in the mean % DNA in the tail or tail moment compared to the irradiated control cells (without busulfan treatment).

Table 1: Hypothetical Quantitative Data for Busulfan-Induced DNA Crosslinks

Treatment GroupBusulfan Conc. (µM)Irradiation Dose (Gy)Mean % DNA in Tail (± SD)% Reduction in Tail DNA*
Untreated Control002.5 ± 0.8N/A
Irradiated Control01045.2 ± 5.10
Busulfan501035.8 ± 4.520.8
Busulfan1001028.1 ± 3.937.8
Busulfan2001019.7 ± 3.256.4

**Note: This table contains hypothetical data for illustrative purposes. Actual results may vary depending on the experimental setup. The % Reduction in Tail DNA is calculated as: [1 - (\text{Mean % Tail DNA of Treated Group} / \text{Mean % Tail DNA of Irradiated Control})] \times 100*.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_comet_assay Modified Comet Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture busulfan_treatment 2. Busulfan Treatment cell_culture->busulfan_treatment cell_harvest 3. Cell Harvest & Counting busulfan_treatment->cell_harvest slide_prep 4. Slide Preparation (Cells in LMP Agarose) cell_harvest->slide_prep irradiation 5. Ionizing Radiation (Induce Strand Breaks) slide_prep->irradiation lysis 6. Lysis (Remove Membranes & Proteins) irradiation->lysis unwinding 7. Alkaline Unwinding lysis->unwinding electrophoresis 8. Electrophoresis unwinding->electrophoresis neutralization 9. Neutralization & Staining electrophoresis->neutralization imaging 10. Fluorescence Microscopy neutralization->imaging analysis 11. Image Analysis (Quantify % DNA in Tail) imaging->analysis

Caption: Experimental workflow for the modified comet assay to detect busulfan-induced DNA crosslinks.

signaling_pathway cluster_no_crosslink No Crosslinks (Irradiated Control) cluster_crosslink Busulfan-Induced Crosslinks start1 Cellular DNA irradiated1 Irradiated DNA (Strand Breaks) start1->irradiated1 Ionizing Radiation electrophoresis1 Electrophoresis irradiated1->electrophoresis1 comet1 Large Comet Tail (Fragment Migration) electrophoresis1->comet1 start2 Crosslinked DNA irradiated2 Irradiated Crosslinked DNA start2->irradiated2 Ionizing Radiation electrophoresis2 Electrophoresis irradiated2->electrophoresis2 comet2 Reduced Comet Tail (Migration Retarded) electrophoresis2->comet2 busulfan Busulfan Treatment busulfan->start2 initial_dna Initial Cellular DNA

Caption: Principle of ICL detection by the modified comet assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,6-Bis(mesyloxy)hexane Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation reactions using 1,6-bis(mesyloxy)hexane. This bifunctional linker is a valuable tool for crosslinking and conjugating molecules in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Troubleshooting Guide

Low conjugation yield, formation of side products, and conjugate instability are common challenges encountered during bioconjugation. This guide addresses specific issues you may face when working with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The nucleophilicity of the amine groups on your protein or peptide is highly dependent on the reaction pH.The rate of reaction of alkylating agents like this compound is dependent on the concentration of both the alkylating agent and the nucleophile (SN2 reaction). For primary amines, such as the epsilon-amino group of lysine (B10760008), the reaction is most efficient when the amine is deprotonated and thus nucleophilic. It is recommended to perform the reaction at a pH above the pKa of the target amine groups, typically in the range of 8.0-9.5, to ensure a sufficient concentration of the reactive, unprotonated form.
Hydrolysis of this compound: The mesylate groups are susceptible to hydrolysis, especially at higher pH and temperatures. This competing reaction reduces the amount of linker available for conjugation.While a basic pH is required for amine reactivity, excessively high pH will accelerate hydrolysis. Perform a pH optimization study to find the best balance between aminolysis and hydrolysis. Consider running the reaction at a lower temperature for a longer duration to minimize hydrolysis. The stability of similar compounds, such as sulfonate esters, is known to be pH-dependent.
Low Reactant Concentration: The bimolecular nature of the SN2 reaction means that the rate is directly proportional to the concentration of both reactants.Increase the concentration of one or both reactants. However, be mindful of potential solubility issues and the risk of protein aggregation at high concentrations.
Steric Hindrance: The target amine groups on your biomolecule may be sterically hindered, preventing efficient reaction with the linker.If possible, consider using a longer chain bifunctional linker to overcome steric hindrance.
Protein Aggregation High Protein Concentration: Concentrated protein solutions are more prone to aggregation, especially during modification.Perform the conjugation reaction at a lower protein concentration. You can concentrate the final product if necessary.
Inappropriate Buffer Conditions: The buffer composition, including ionic strength and the presence of certain salts, can influence protein stability.Screen different buffer systems to find one that maintains the stability of your protein during the conjugation reaction. The inclusion of excipients like arginine or polysorbates can sometimes help prevent aggregation.
Over-conjugation: Excessive modification of the protein surface can alter its physicochemical properties and lead to aggregation.Reduce the molar excess of this compound used in the reaction. Optimize the stoichiometry to achieve the desired drug-to-antibody ratio (DAR) without causing aggregation.
Formation of Multiple Products/Heterogeneity Multiple Reactive Sites: Proteins typically have multiple amine groups (N-terminus and lysine residues) with varying reactivity, leading to a heterogeneous mixture of conjugates.This is an inherent challenge with amine-reactive linkers. To achieve a more homogeneous product, purification methods such as hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can be employed to separate species with different drug-to-antibody ratios (DARs).[1][2][3][4]
Intra- and Inter-molecular Crosslinking: As a bifunctional linker, this compound can react with two nucleophiles on the same protein molecule (intramolecular crosslink) or on two different protein molecules (intermolecular crosslink), leading to dimers and higher-order oligomers.Optimize the stoichiometry by reducing the molar ratio of the linker to the protein to favor single attachment or intramolecular crosslinking over intermolecular crosslinking. Running the reaction at a lower protein concentration can also reduce the likelihood of intermolecular crosslinking.
Instability of the Conjugate Cleavage of the Linker: While the alkyl chain itself is generally stable, the bonds formed with certain nucleophiles might be susceptible to cleavage under specific conditions.Ensure that the purification and storage conditions (pH, temperature) are optimized to maintain the integrity of the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to primary amines on a protein?

A1: The optimal pH is a balance between maximizing the nucleophilicity of the target amine groups and minimizing the hydrolysis of the mesylate leaving groups. For primary amines like the side chain of lysine, a pH range of 8.0 to 9.5 is generally recommended. At this pH, a significant fraction of the amines will be in their deprotonated, nucleophilic state. However, it is crucial to perform a pH optimization study for your specific protein and reaction conditions, as the rate of hydrolysis of the linker increases with pH. The kinetics of aminolysis versus hydrolysis will determine the overall efficiency of the conjugation.

Q2: What solvent should I use for the conjugation reaction?

A2: For bioconjugation reactions involving proteins, aqueous buffers are required to maintain the protein's native structure and function. The reaction of this compound with amines is an SN2 reaction. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus increasing its reactivity. However, in a bioconjugation context, the reaction must be performed in an aqueous buffer. It is important to ensure that this compound is soluble in the reaction mixture. A small amount of a water-miscible organic co-solvent, such as DMSO or DMF, can be used to aid in the dissolution of the linker, but the concentration should be kept low (typically <10%) to avoid denaturing the protein.

Q3: How can I control the degree of conjugation (drug-to-antibody ratio, DAR)?

A3: The DAR can be controlled by optimizing several reaction parameters:

  • Stoichiometry: The molar ratio of this compound to the protein is a key determinant of the DAR. Increasing the excess of the linker will generally lead to a higher DAR. It is advisable to perform a series of reactions with varying molar ratios to find the optimal condition for your desired DAR.

  • Reaction Time: The extent of conjugation will increase with reaction time. Monitoring the reaction over time will help determine the optimal duration to achieve the target DAR.

  • Temperature: Higher temperatures will increase the reaction rate, but also the rate of hydrolysis of the linker and potentially lead to protein denaturation. A common starting point is room temperature, with adjustments to lower temperatures for longer reaction times if necessary.

  • pH: As discussed, pH affects both the nucleophilicity of the amine and the stability of the linker.

Q4: What are the potential side reactions when using this compound?

A4: The primary side reaction is the hydrolysis of the mesylate groups to form the corresponding alcohol, rendering the linker inactive for conjugation. This reaction is accelerated at higher pH and temperatures. Another potential side reaction is alkylation of other nucleophilic residues on the protein, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the phenolic group of tyrosine, although these are generally less reactive than deprotonated primary amines under the recommended pH conditions. As a bifunctional linker, it can also lead to inter- and intramolecular crosslinking , which may or may not be desirable depending on the application.

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the protein and its conjugates. The increase in mass corresponds to the number of linker molecules attached, allowing for the determination of the DAR distribution.

  • High-Performance Liquid Chromatography (HPLC): Techniques like hydrophobic interaction chromatography (HIC) and reversed-phase HPLC (RP-HPLC) can separate the unconjugated protein from the different conjugate species. This allows for the quantification of the different DAR species.

  • UV/Vis Spectroscopy: If the molecule being conjugated has a distinct UV/Vis absorbance, this can be used to estimate the average DAR, provided the extinction coefficients of the protein and the attached molecule are known.

Q6: What is a recommended starting protocol for a conjugation reaction?

A6: The following is a general starting protocol that should be optimized for your specific application:

  • Protein Preparation: Prepare the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate (B84403) or borate (B1201080) buffer at pH 8.5 is a good starting point.

  • Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF at a high concentration (e.g., 100 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM. This will react with any remaining active linker.

  • Purification: Remove the excess linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. Further purification to separate different DAR species can be performed using HIC or IEX.[1][2][3][4]

Experimental Protocols and Data

Parameter Effect on Conjugation Rate Effect on Hydrolysis Rate General Recommendation
pH Increases with pH (due to amine deprotonation)Increases with pHOptimize in the range of 8.0-9.5
Temperature Increases with temperatureIncreases with temperatureStart at room temperature; lower for longer reactions
Stoichiometry (Linker:Protein) Increases with higher ratioNot directly affectedTitrate to achieve desired DAR
Protein Concentration Increases with higher concentrationNot directly affectedBalance between reaction rate and aggregation risk

Visualizing the Conjugation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for a typical conjugation reaction and a simplified representation of the mechanism of action for a drug delivered by an alkylating linker.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer (pH 8.0-9.5) Mixing Add Linker to Protein Solution Protein_Solution->Mixing Linker_Solution This compound in DMSO/DMF Linker_Solution->Mixing Incubation Incubate (RT, 1-4h) Mixing->Incubation Quenching Quench with Tris/Glycine Incubation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC HIC_IEX HIC/IEX for DAR Separation SEC->HIC_IEX Analysis MS, HPLC Analysis HIC_IEX->Analysis

Caption: A typical experimental workflow for the conjugation of this compound to a protein.

signaling_pathway cluster_delivery Drug Delivery cluster_release Intracellular Release & Action ADC Antibody-Drug Conjugate (ADC) Cell_Surface_Antigen Cell Surface Antigen ADC->Cell_Surface_Antigen Binding Internalization Internalization (Endocytosis) Cell_Surface_Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release DNA Nuclear DNA Drug_Release->DNA Crosslinking DNA Crosslinking & Damage DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

Caption: Simplified mechanism of action for a drug delivered via an alkylating linker, leading to cell death.[5]

References

Technical Support Center: Synthesis of 1,6-Bis(mesyloxy)hexane for ADC Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,6-Bis(mesyloxy)hexane, a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This guide is designed to address common challenges and provide practical solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADC synthesis?

A1: this compound is a bifunctional alkylating agent. It serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The mesyloxy groups are good leaving groups, allowing for the covalent attachment of the linker to both the antibody and a cytotoxic payload.

Q2: What is the general reaction scheme for the synthesis of this compound?

A2: The synthesis typically involves the reaction of 1,6-hexanediol (B165255) with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, in an appropriate solvent like dichloromethane (B109758) (DCM).[4][5] The base is crucial for neutralizing the HCl generated during the reaction.[6]

Q3: My reaction yield is consistently low. What are the most common causes?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of mesylating agent or base can lead to incomplete conversion of the diol.

  • Side reactions: The formation of byproducts, such as the corresponding alkyl chloride, can reduce the yield of the desired product.[4]

  • Product degradation: The product may be unstable under the reaction or workup conditions.

  • Purification losses: Significant loss of product can occur during purification steps like column chromatography.

Q4: What are the key reaction parameters to optimize for a higher yield?

A4: To improve the yield, consider optimizing the following parameters:

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[5] If the reaction is sluggish, allowing it to slowly warm to room temperature may be beneficial.[5]

  • Base: The choice and amount of base are critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[5][7] An excess of the base is generally used to drive the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene (B28343) are preferred to prevent hydrolysis of the methanesulfonyl chloride and the product.[5]

  • Reagent Purity: Ensure that 1,6-hexanediol, methanesulfonyl chloride, and the solvent are of high purity and anhydrous.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress.[5][8] A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to separate the starting material (1,6-hexanediol), the product (this compound), and any potential byproducts. The spots can be visualized using a suitable stain, such as p-anisaldehyde, which will show different colors for the alcohol and the product.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed MsCl). 2. Insufficient amount of base. 3. Reaction temperature is too low.1. Use fresh, high-purity methanesulfonyl chloride. Ensure all reagents and solvents are anhydrous. 2. Increase the molar excess of the base (e.g., 2.5-3.0 equivalents). 3. Allow the reaction to stir at 0 °C for a few hours, then let it warm to room temperature and monitor by TLC.[5]
Formation of Multiple Products (Visible on TLC) 1. Formation of mono-mesylated intermediate. 2. Formation of alkyl chloride byproduct. 3. Over-reaction or degradation.1. Increase the amount of methanesulfonyl chloride and base, and/or increase the reaction time. 2. Use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride to eliminate the chloride source.[4] Maintain a low reaction temperature. 3. Ensure the reaction is not running for an excessively long time, especially at higher temperatures.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities are present.1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the product using column chromatography.
Difficulty in Purifying the Product 1. Co-elution of impurities with the product. 2. Product streaking on the TLC/column.1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes:ethyl acetate) can improve separation.[9] 2. Ensure the crude product is properly adsorbed onto a solid support (e.g., celite or silica (B1680970) gel) before loading onto the column.[9]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1,6-hexanediol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 1,6-hexanediol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.5 eq.) to the stirred solution.

  • Add methanesulfonyl chloride (2.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by TLC. If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[5]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable eluent such as a mixture of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).[9]

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel or celite.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the hexane (B92381) chain and the methyl protons of the mesyl groups.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the carbons of the hexane chain and the methyl carbons of the mesyl groups.

  • TLC: The Rf value will depend on the specific eluent system used. It is expected to be higher than that of the starting diol.

Compound ¹H NMR (CDCl₃, 400 MHz) - Predicted ¹³C NMR (CDCl₃, 100 MHz) - Predicted
This compound δ 4.22 (t, 4H), 3.00 (s, 6H), 1.78 (p, 4H), 1.45 (p, 4H)δ 69.9, 37.3, 28.8, 25.1

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1,6-hexanediol in anhydrous DCM add_base Add Triethylamine at 0°C start->add_base add_mscl Add Methanesulfonyl Chloride at 0°C add_base->add_mscl react Stir at 0°C to RT, Monitor by TLC add_mscl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry column Column Chromatography (Hexanes/EtOAc) dry->column collect Collect and Combine Pure Fractions column->collect evaporate Evaporate Solvent collect->evaporate product Pure this compound evaporate->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check TLC of Crude Reaction Mixture start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? check_reaction->side_products optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Increase reagent equivalents incomplete->optimize_conditions Yes check_purification Review Purification Protocol incomplete->check_purification No change_reagent Consider Alternative Reagents: - Use methanesulfonic anhydride side_products->change_reagent Yes side_products->check_purification No high_yield Improved Yield optimize_conditions->high_yield change_reagent->high_yield optimize_purification Optimize Column Chromatography: - Adjust eluent polarity - Use gradient elution check_purification->optimize_purification optimize_purification->high_yield

Caption: A logical guide for troubleshooting low yields in the synthesis.

References

Technical Support Center: Improving the Stability of ADCs with Mesyloxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring mesyloxy linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a mesyloxy linker and what is its proposed mechanism of action in ADCs?

A1: A mesyloxy linker incorporates a mesylate (methanesulfonate) group. Mesylates are excellent leaving groups, making the linker susceptible to nucleophilic attack. In the context of an ADC, the linker is designed to be stable in systemic circulation and then cleave within the target cell to release the cytotoxic payload. The cleavage mechanism is typically triggered by intracellular nucleophiles or a change in the microenvironment.

Q2: What are the primary stability concerns for ADCs with mesyloxy linkers?

A2: The primary stability concerns include:

  • Premature Payload Release: Due to the reactive nature of the mesylate group, the linker may be susceptible to cleavage by nucleophiles present in the bloodstream, leading to off-target toxicity.[1][2][3][4]

  • Hydrolytic Instability: The sulfonate ester bond of the mesyloxy group may be prone to hydrolysis under certain pH and temperature conditions, causing premature drug release.[5][6][7]

  • Aggregation: The hydrophobicity of the linker and payload can lead to ADC aggregation, which can affect efficacy, pharmacokinetics, and immunogenicity.[8][9][10][11][12]

  • Off-Target Conjugation: During the conjugation process, the reactive nature of the linker might lead to non-specific reactions with the antibody.

Q3: My ADC is showing high levels of aggregation. What are the potential causes and solutions?

A3: ADC aggregation is often caused by the increased hydrophobicity of the antibody after conjugation with a hydrophobic payload and linker.[8][10] A high drug-to-antibody ratio (DAR) can exacerbate this issue.[9][10]

  • Troubleshooting:

    • Characterize Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).

    • Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to improve colloidal stability.

    • Modify Linker: If possible, incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or sulfonate groups, into the linker design to decrease overall hydrophobicity.[9][10][13]

    • Control DAR: Optimize the conjugation reaction to achieve a lower, more homogenous DAR.

Q4: I am observing significant premature drug release in my in vitro plasma stability assay. How can I troubleshoot this?

A4: Premature drug release from mesyloxy-linked ADCs in plasma is likely due to cleavage by endogenous nucleophiles or enzymatic hydrolysis.[5][6][7]

  • Troubleshooting:

    • Confirm Cleavage Product: Use LC-MS to identify the released drug species and any linker fragments to understand the cleavage mechanism.

    • Assess Hydrolytic Stability: Perform stability studies in buffers at different pH values (e.g., 5.0, 7.4) to determine the contribution of hydrolysis to drug release.

    • Linker Modification: Consider redesigning the linker to be less electrophilic or to introduce steric hindrance around the mesyloxy group to protect it from nucleophilic attack.

    • Alternative Linker Chemistry: Explore more stable linker technologies, such as certain sulfone-based linkers, which have shown improved plasma stability.[14][15]

Troubleshooting Guides

Issue 1: Low Therapeutic Index and Off-Target Toxicity in vivo
Potential Cause Troubleshooting Steps Recommended Action
Premature Linker Cleavage in Circulation 1. Perform a pharmacokinetic (PK) study in an animal model.[16] 2. Measure both total antibody and intact ADC concentrations over time using ELISA and/or LC-MS.[1] 3. Quantify free payload in plasma using LC-MS/MS.[1]If free payload is detected early and intact ADC clears rapidly, consider linker redesign for enhanced stability. Explore linkers with different cleavage mechanisms.
Non-specific ADC Uptake 1. Evaluate the biodistribution of the ADC in relevant tissues. 2. Assess ADC uptake in antigen-negative cells in vitro.If significant uptake in non-target tissues is observed, re-evaluate the antibody target and its expression profile.
Hydrophobicity-driven Clearance 1. Analyze the hydrophobicity of the ADC using Hydrophobic Interaction Chromatography (HIC). 2. Correlate HIC profile with PK data.If high hydrophobicity correlates with rapid clearance, consider incorporating hydrophilic moieties into the linker.[10]
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) and Heterogeneity
Potential Cause Troubleshooting Steps Recommended Action
Suboptimal Conjugation Conditions 1. Analyze the ADC product by Mass Spectrometry (MS) to determine the distribution of drug species. 2. Vary reaction parameters such as pH, temperature, reaction time, and linker-to-antibody molar ratio.Optimize the conjugation protocol to achieve the desired DAR and a more homogenous product.
Antibody Modification 1. Use peptide mapping or intact mass analysis to check for unintended modifications on the antibody.Adjust reaction conditions to minimize side reactions. Consider site-specific conjugation methods for better control.
Linker Instability During Conjugation 1. Analyze the reaction mixture for linker degradation products.Use fresh linker solution and optimize buffer conditions to maintain linker integrity during the reaction.

Data Presentation

Table 1: Comparative Stability of Different Linker Types in Human Plasma (Illustrative Data)

Linker TypeCleavage MechanismHalf-life in Human Plasma (Days)Primary Stability Concern
Mesyloxy (Hypothetical) Nucleophilic Attack / Hydrolysis1 - 3Susceptibility to plasma nucleophiles
Hydrazone Acid Hydrolysis~2Instability at physiological pH[2][17]
Disulfide Thiol-Disulfide Exchange3 - 7Susceptibility to reducing agents
Valine-Citrulline (Peptide) Enzymatic (Cathepsin B)> 7Susceptibility to other proteases (species-dependent)[18][19]
Sulfone Michael Addition (Thiol-reactive)> 14Potential for retro-Michael reaction (less than maleimide)[14][15]
Non-cleavable (Thioether) Proteolytic Degradation> 14Requires full antibody degradation for payload release[4][20]

Note: Data for the mesyloxy linker is hypothetical and for illustrative purposes, based on its chemical properties. Actual stability will depend on the specific linker design.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature drug release in plasma.

Methodology:

  • Sample Preparation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C. Include a control sample in a formulation buffer.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add plasma samples at different dilutions.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the antibody portion of the ADC.

  • Quantification of Free Payload (LC-MS/MS):

    • Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's half-life in plasma.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomers, dimers, and high molecular weight species (HMWS) in an ADC sample.

Methodology:

  • System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection: Inject a defined amount of the ADC sample (e.g., 50 µg).

  • Elution: Elute the sample isocratically at a constant flow rate.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and HMWS to calculate the percentage of each species.

Visualizations

ADC_Cleavage_Pathway ADC_Circulation Intact ADC in Circulation Premature_Release Premature Release in Plasma ADC_Circulation->Premature_Release Hydrolysis or Plasma Nucleophiles ADC_Target ADC Binds to Target Cell Internalization Internalization via Endocytosis ADC_Target->Internalization Endosome_Lysosome Endosome/ Lysosome Internalization->Endosome_Lysosome Payload_Release Payload Release Endosome_Lysosome->Payload_Release Nucleophilic Attack (e.g., by Glutathione) Cytotoxicity Cell Death Payload_Release->Cytotoxicity Off_Target Off-Target Toxicity Premature_Release->Off_Target

Caption: Proposed signaling pathway for ADC targeting and payload release.

Troubleshooting_Workflow Start Stability Issue Observed Check_Aggregation Assess Aggregation (SEC) High_Aggregation High Aggregation? Check_Aggregation->High_Aggregation Optimize_Formulation Optimize Formulation (pH, Excipients) High_Aggregation->Optimize_Formulation Yes Check_Release Assess Premature Release (Plasma Assay) High_Aggregation->Check_Release No Check_Purity Assess Purity & DAR (MS, HIC) Optimize_Formulation->Check_Purity End Stable ADC Check_Purity->End High_Release High Premature Release? Check_Release->High_Release High_Release->Check_Purity No Modify_Linker Modify Linker Design High_Release->Modify_Linker Yes Modify_Linker->Check_Purity

Caption: Logical workflow for troubleshooting ADC stability issues.

References

Purification strategies for 1,6-Bis(mesyloxy)hexane reaction byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1,6-Bis(mesyloxy)hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound from 1,6-hexanediol (B165255) and methanesulfonyl chloride can lead to several byproducts. The most common impurities include:

  • Unreacted 1,6-hexanediol: Incomplete reaction can leave starting material in the crude product.

  • Mono-mesylated 1,6-hexanediol: Incomplete mesylation of both hydroxyl groups results in this intermediate.

  • 1-Chloro-6-(mesyloxy)hexane and 1,6-dichlorohexane: These can form if the reaction is carried out with methanesulfonyl chloride in the presence of a base like triethylamine (B128534), which can act as a chloride source.

  • Elimination byproducts: Although less common with primary alcohols, elimination reactions can potentially occur under certain conditions, leading to unsaturated species.

  • Polymeric materials: Under forcing conditions or in the presence of certain impurities, polymerization of the starting material or product can occur.

Q2: What are the recommended purification strategies for crude this compound?

A2: The primary purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure material, especially for larger scale purifications. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: Flash column chromatography is effective for separating the desired product from byproducts with different polarities. It is particularly useful for smaller scale purifications or when recrystallization is not effective.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions (from column chromatography) or the recrystallized solid, you can assess the purity. The desired product, this compound, is more non-polar than the diol starting material and the mono-mesylated intermediate.

Q4: What are the typical storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery after recrystallization The chosen solvent system is not ideal; the product might be too soluble even at low temperatures.- Test a range of solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/hexanes) on a small scale to find one that provides good solubility at high temperatures and poor solubility at low temperatures.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Allow sufficient time for crystallization to occur at room temperature before cooling further.
Product loss during column chromatography The chosen eluent system is too polar, causing the product to elute too quickly with impurities.- Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.- Ensure proper packing of the silica (B1680970) gel column to avoid channeling.
Product is an oil and does not crystallize The product is impure, or the chosen crystallization solvent is unsuitable.- First, try to purify a small amount by column chromatography to obtain a pure sample for seeding the crystallization.- Experiment with different solvent systems for recrystallization. Sometimes, using a co-solvent system can induce crystallization.
Issue 2: Product Purity is Not Satisfactory
Symptom Possible Cause Troubleshooting Steps
Presence of starting material (1,6-hexanediol) in the final product Incomplete reaction or inefficient purification.- If the amount of starting material is significant, consider repeating the reaction with a slight excess of methanesulfonyl chloride and ensuring sufficient reaction time.- For purification, use a less polar eluent system during column chromatography to better separate the more polar diol from the product.
Presence of mono-mesylated intermediate Incomplete reaction.- Similar to unreacted diol, ensure the reaction goes to completion.- Column chromatography with a carefully chosen eluent gradient can effectively separate the mono-mesylated compound from the desired bis-mesylate.
Presence of chlorinated byproducts Reaction conditions favoring chloride formation.- Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can prevent the formation of chlorinated byproducts.- If using methanesulfonyl chloride, a non-nucleophilic base like pyridine (B92270) may be a better choice than triethylamine.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Dissolve 1,6-hexanediol (1 equivalent) in a suitable solvent such as dichloromethane or toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Add a base, such as triethylamine or pyridine (2.2 to 2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Protocol 2: Work-up and Initial Purification
  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • Cold dilute hydrochloric acid (e.g., 1 M HCl) to remove the excess base.

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Brine (saturated aqueous sodium chloride solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 4: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The optimal eluent ratio should be determined by TLC analysis of the crude product.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Common Impurities and Their Characteristics

ImpurityStructurePolarity Relative to ProductRecommended Removal Method
1,6-HexanediolHO-(CH₂)₆-OHMore PolarColumn Chromatography, Recrystallization
Mono-mesylated 1,6-hexanediolMsO-(CH₂)₆-OHMore PolarColumn Chromatography
1-Chloro-6-(mesyloxy)hexaneMsO-(CH₂)₆-ClSimilarColumn Chromatography
Triethylammonium chloride(C₂H₅)₃N·HClVery PolarAqueous Work-up

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification synthesis_start 1,6-Hexanediol + Methanesulfonyl Chloride reaction Reaction in DCM/Pyridine at 0°C to RT synthesis_start->reaction quench Quench with Water reaction->quench extraction Aqueous Washes (HCl, NaHCO₃, Brine) quench->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Purification Issues? low_yield Low Yield start->low_yield Yes purity_issue Low Purity start->purity_issue No recrys_issue Recrystallization Problem? low_yield->recrys_issue Yes col_issue Column Chromatography Problem? low_yield->col_issue No opt_solvent Optimize Recrystallization Solvent recrys_issue->opt_solvent Yes opt_eluent Optimize Column Eluent col_issue->opt_eluent Yes start_mat Starting Material Present? purity_issue->start_mat Yes mono_mesyl Mono-mesylate Present? purity_issue->mono_mesyl No re_react Check Reaction Completion & Re-purify start_mat->re_react Yes adjust_col Adjust Column Chromatography Conditions mono_mesyl->adjust_col Yes

Technical Support Center: 1,6-Bis(mesyloxy)hexane Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-Bis(mesyloxy)hexane conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this bifunctional crosslinker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the scaling up of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioconjugation?

A1: this compound is a homobifunctional crosslinking agent. It contains two mesylate (methanesulfonate) ester functional groups at either end of a six-carbon hexane (B92381) spacer. Mesylates are good leaving groups, making the terminal carbons of the hexane chain susceptible to nucleophilic attack. Its primary application is in the covalent conjugation of biomolecules, particularly in the development of ADCs, where it can be used to link a cytotoxic payload to an antibody.[1][2]

Q2: Which functional groups on a protein does this compound react with?

A2: this compound is an alkylating agent and reacts with nucleophilic functional groups on proteins. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[3] Other nucleophilic residues such as the thiol groups of cysteine residues can also be targeted.

Q3: What are the main challenges when scaling up conjugation with this compound?

A3: The main challenges include:

  • Controlling the Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal number of payload molecules per antibody is crucial for the efficacy and safety of an ADC.[4]

  • Preventing Aggregation: The conjugation process, especially with hydrophobic payloads, can lead to protein aggregation, which can impact the stability, efficacy, and safety of the final product.[5][6][7]

  • Minimizing Side Reactions: The high reactivity of mesylate esters can lead to unwanted side reactions, such as hydrolysis of the linker or cross-linking between antibody molecules.[8][9]

  • Purification of the Conjugate: Separating the desired ADC from unconjugated antibody, excess payload-linker, and aggregated species can be challenging.[10][][12]

Q4: How does the hydrophobicity of the this compound linker impact the ADC?

A4: The hexane spacer of this compound is relatively hydrophobic. When conjugated to an antibody, especially in combination with a hydrophobic payload, it can increase the overall hydrophobicity of the ADC.[13][14] This increased hydrophobicity can contribute to aggregation and may affect the pharmacokinetic properties of the conjugate.[15]

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation

Possible Causes & Solutions

Cause Troubleshooting Steps
Suboptimal Reaction pH The pH of the reaction buffer influences the nucleophilicity of the target amino acid residues. For lysine conjugation, a pH range of 8.0-9.0 is generally recommended to ensure the primary amines are deprotonated and thus more nucleophilic. Perform small-scale experiments to optimize the pH.
Incorrect Molar Ratio of Linker to Antibody A low molar excess of the this compound-payload construct may result in incomplete conjugation. Conversely, a very high excess can lead to a high DAR and potential aggregation. Titrate the molar ratio of the linker-payload to the antibody to find the optimal balance. Start with a 5 to 20-fold molar excess.
Hydrolysis of Mesylate Groups Mesylate esters can hydrolyze in aqueous buffers, especially at higher pH and temperature.[9] Prepare the this compound-payload solution immediately before adding it to the antibody solution. Consider using co-solvents like DMSO or DMF to improve the stability and solubility of the linker-payload, but keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing the antibody.
Slow Reaction Kinetics Conjugation reactions may be slow at lower temperatures. If the stability of the antibody allows, consider increasing the reaction temperature to 37°C to enhance the reaction rate. Monitor the reaction over time to determine the optimal reaction duration.
Issue 2: High Levels of Aggregation Post-Conjugation

Possible Causes & Solutions

Cause Troubleshooting Steps
High DAR and Increased Hydrophobicity A high number of conjugated hydrophobic linker-payloads can expose hydrophobic patches on the antibody surface, leading to aggregation.[5][6][7] Aim for a lower, more controlled DAR by optimizing the molar ratio of the linker-payload.
Unfavorable Buffer Conditions The ionic strength and pH of the buffer can impact protein stability.[5] Screen different buffer systems and ionic strengths to find conditions that minimize aggregation. The inclusion of excipients such as arginine or polysorbates in the formulation buffer can also help to reduce aggregation.
Presence of Organic Solvents While co-solvents can aid in the solubility of the linker-payload, high concentrations can destabilize the antibody. Minimize the concentration of organic solvents in the final reaction mixture.
Intramolecular and Intermolecular Cross-linking As a bifunctional linker, this compound can potentially cross-link different antibody molecules, leading to high molecular weight aggregates. To mitigate this, consider a two-step conjugation strategy where the payload is first attached to the linker before conjugation to the antibody.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody

This protocol describes the conjugation of a payload containing a primary amine to an antibody using this compound.

Step 1: Activation of this compound with the Payload

  • Dissolve the Payload: Dissolve the amine-containing payload in an appropriate organic solvent (e.g., anhydrous DMSO or DMF).

  • Prepare the Linker Solution: Dissolve this compound in the same organic solvent.

  • Reaction: Add a molar excess of this compound to the payload solution. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the mesylate groups. The reaction can be carried out at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated linker-payload.

  • Purification: Purify the activated linker-payload from excess this compound using reverse-phase HPLC.

Step 2: Conjugation to the Antibody

  • Buffer Exchange: Prepare the antibody in a suitable conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).

  • Conjugation Reaction: Add the purified linker-payload (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the antibody solution at a specific molar ratio (e.g., 10:1 linker-payload to antibody).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

Protocol 2: Characterization of the ADC
  • Protein Concentration: Determine the protein concentration of the purified ADC using a standard protein assay such as a BCA assay or by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Analysis:

    • UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.[16]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the DAR.[17]

  • Aggregation Analysis: Use size-exclusion chromatography (SEC) to quantify the amount of high molecular weight species (aggregates) in the purified ADC.[12]

  • Purity Analysis: Assess the purity of the ADC using SDS-PAGE under both reducing and non-reducing conditions.

Visualizations

experimental_workflow cluster_activation Step 1: Linker-Payload Activation cluster_conjugation Step 2: Antibody Conjugation cluster_characterization Step 3: Characterization dissolve_payload Dissolve Payload (in DMSO) react_activation React Payload with Linker dissolve_payload->react_activation dissolve_linker Dissolve this compound (in DMSO) dissolve_linker->react_activation purify_activation Purify Activated Linker-Payload (HPLC) react_activation->purify_activation conjugation Add Activated Linker-Payload to Antibody purify_activation->conjugation buffer_exchange Antibody Buffer Exchange (pH 8.5) buffer_exchange->conjugation quench Quench Reaction (Tris Buffer) conjugation->quench purify_adc Purify ADC (SEC or TFF) quench->purify_adc dar_analysis DAR Analysis (HIC, MS) purify_adc->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purify_adc->aggregation_analysis purity_analysis Purity Analysis (SDS-PAGE) purify_adc->purity_analysis

Caption: A typical experimental workflow for a two-step conjugation.

troubleshooting_workflow start Start: Low DAR or High Aggregation check_dar Is DAR too low? start->check_dar check_aggregation Is aggregation high? check_dar->check_aggregation No increase_ratio Increase Linker:Ab Ratio check_dar->increase_ratio Yes decrease_dar Optimize for Lower DAR check_aggregation->decrease_dar Yes end_success Problem Resolved check_aggregation->end_success No optimize_ph Optimize pH (8.0-9.0) increase_ratio->optimize_ph check_hydrolysis Check for Linker Hydrolysis (Prepare fresh solutions) optimize_ph->check_hydrolysis check_hydrolysis->check_aggregation screen_buffers Screen Formulation Buffers (e.g., add excipients) decrease_dar->screen_buffers reduce_solvent Reduce Organic Solvent % screen_buffers->reduce_solvent end_further_opt Further Optimization Needed reduce_solvent->end_further_opt

References

Technical Support Center: Overcoming Solubility Challenges with 1,6-Bis(mesyloxy)hexane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1,6-Bis(mesyloxy)hexane conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug conjugates?

A1: this compound is a bifunctional crosslinking agent. In drug development, it often serves as a cleavable linker to connect a targeting moiety, such as an antibody or a small molecule, to a therapeutic payload. Its hexane-based structure provides a specific spacing between the two conjugated parts.

Q2: What are the primary reasons for solubility issues with this compound conjugates?

A2: The primary reason for solubility challenges stems from the hydrophobic nature of the hexane (B92381) linker.[1][2] When conjugated to proteins or other large molecules, these hydrophobic linkers can lead to the formation of aggregates, especially at higher drug-to-antibody ratios (DARs) in the case of antibody-drug conjugates (ADCs).[] This increased surface hydrophobicity can cause the conjugates to precipitate out of aqueous solutions.[4][5]

Q3: How does the drug-to-antibody ratio (DAR) affect the solubility of ADCs with this compound linkers?

A3: A higher DAR, meaning more drug-linker molecules are attached to a single antibody, increases the overall hydrophobicity of the ADC.[] This can significantly decrease solubility and increase the propensity for aggregation.[2] It is crucial to optimize the DAR to balance therapeutic efficacy with acceptable physicochemical properties like solubility.

Q4: What are some initial steps to take when my this compound conjugate is not dissolving?

A4: Start by attempting to dissolve the conjugate in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it into your aqueous buffer of choice.[4] Gentle vortexing or sonication can also aid in dissolution. It is also important to visually inspect for any precipitates.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound conjugates.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The hydrophobic nature of the hexane linker can cause the conjugate to aggregate and precipitate out of solution when the concentration of the organic co-solvent is lowered.[1]- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Add the conjugate solution dropwise to the aqueous buffer while gently stirring to avoid localized high concentrations.- Consider using formulation aids such as surfactants or cyclodextrins to improve solubility.[6][7]
Visible aggregates or turbidity in the solution The conjugate is forming insoluble aggregates due to intermolecular hydrophobic interactions.[4][5]- Centrifuge the solution to pellet the aggregates and carefully collect the supernatant. Quantify the protein concentration in the supernatant to determine the amount of soluble conjugate.- Optimize buffer conditions, such as pH and ionic strength, as proteins are least soluble at their isoelectric point (pI).[6]- Add stabilizing excipients like arginine or glycerol (B35011) to the buffer.[6][7]
Low recovery after purification The conjugate is aggregating and being lost during chromatography or filtration steps.- Perform purification at a lower temperature to reduce the rate of aggregation.- Use a buffer with optimized pH and ionic strength throughout the purification process.- Consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration to the purification buffers.[7]
Inconsistent results in biological assays Poor solubility is leading to variable concentrations of the active conjugate in the assay medium.- Prepare fresh dilutions of the conjugate immediately before each experiment.- Filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles.- Quantify the concentration of the conjugate in the final assay medium using an appropriate analytical method (e.g., HPLC) to ensure consistency.[4]

Experimental Protocols

Protocol 1: General Solubilization of a Lyophilized this compound Conjugate

Objective: To solubilize a lyophilized conjugate for use in in-vitro experiments.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator bath

  • 0.22 µm syringe filter

Procedure:

  • Allow the lyophilized conjugate to equilibrate to room temperature.

  • Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).

  • Gently vortex the vial for 1-2 minutes to aid dissolution.

  • If the conjugate is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter.

  • For use in aqueous-based assays, slowly add the DMSO stock solution to the pre-warmed (37°C) aqueous buffer (e.g., PBS) with gentle stirring to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible (typically <1%) to minimize solvent effects on biological systems.

  • If any precipitation is observed, the final concentration may be too high and should be reduced.

  • Filter the final diluted solution through a 0.22 µm syringe filter before adding it to your experimental setup.

Protocol 2: Determination of Kinetic Solubility by Turbidimetry

Objective: To assess the kinetic solubility of a this compound conjugate in an aqueous buffer.

Materials:

  • This compound conjugate

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Prepare a 10 mM stock solution of the conjugate in 100% DMSO.

  • Create a series of dilutions of the stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each dilution in triplicate.

  • Add 198 µL of PBS (pH 7.4) to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical this compound Conjugate (Compound X)

Solvent System Maximum Soluble Concentration (µM) Observations
100% DMSO>10,000Clear solution
PBS, pH 7.4< 5Visible precipitate
PBS, pH 7.4 + 1% DMSO25Clear solution
PBS, pH 7.4 + 5% DMSO150Clear solution
PBS, pH 7.4 + 0.1% Tween-2050Slight haze

Visualizations

Experimental Workflow for Solubilization and Use

G cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting lyophilized Lyophilized Conjugate dmso Add Anhydrous DMSO lyophilized->dmso stock Concentrated Stock Solution dmso->stock dilute Dilute to Final Concentration stock->dilute buffer Aqueous Buffer (e.g., PBS) buffer->dilute final_solution Final Working Solution dilute->final_solution precipitate Precipitation Observed? final_solution->precipitate optimize Optimize Buffer/ Add Excipients precipitate->optimize Yes reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes assay Proceed to Assay precipitate->assay No optimize->dilute reduce_conc->dilute

A flowchart for the solubilization and troubleshooting of this compound conjugates.
Example Signaling Pathway: EGFR Pathway

Many antibody-drug conjugates and other targeted therapies are designed to interfere with cancer cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.[8][9][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus/Effect EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

A simplified diagram of the EGFR signaling pathway, a common target in cancer therapy.[8][9][10]

References

Technical Support Center: Enhancing the Stability of Mesyloxy Linkers in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of mesyloxy linkers in a plasma environment.

Frequently Asked Questions (FAQs)

Q1: What is a mesyloxy linker and why is it used?

A mesyloxy linker incorporates a methanesulfonyl (mesylate) group, which can function as a cleavable linkage in prodrugs and bioconjugates, such as antibody-drug conjugates (ADCs). The sulfonate ester bond is designed to be stable under certain conditions but can be cleaved to release an active payload at a desired site.

Q2: What causes the premature cleavage of mesyloxy linkers in plasma?

Premature cleavage of mesyloxy linkers in plasma is primarily due to enzymatic hydrolysis. Plasma contains various esterases, including carboxylesterases and cholinesterases, that can recognize and hydrolyze the sulfonate ester bond, leading to the unintended release of the conjugated payload into systemic circulation.[1][2] This can result in off-target toxicity and reduced therapeutic efficacy.[3]

Q3: How can I determine if my mesyloxy linker is unstable in plasma?

The stability of a mesyloxy linker can be assessed using an in vitro plasma stability assay. This involves incubating the conjugate in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time.[4][5] Aliquots are taken at various time points, and the amount of intact conjugate and released payload is quantified using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] A significant decrease in the concentration of the intact conjugate over time indicates instability.

Q4: Are there species-specific differences in mesyloxy linker stability?

Yes, the enzymatic activity of plasma can vary significantly between species. For instance, mouse plasma is known to have higher carboxylesterase activity compared to human plasma, which can lead to faster cleavage of certain linkers in mice.[7] Therefore, it is crucial to assess linker stability in plasma from the relevant species for your preclinical and clinical studies.

Troubleshooting Guide: Premature Mesyloxy Linker Cleavage

Issue: Rapid release of payload observed in in vitro plasma stability assay.

Potential Causes:

  • Enzymatic Hydrolysis: The primary cause is the cleavage of the sulfonate ester bond by plasma esterases.[1][2]

  • Chemical Instability: The linker may be inherently unstable at physiological pH (around 7.4).

Recommended Solutions:

  • Structural Modification of the Linker:

    • Introduce Steric Hindrance: Modifying the chemical structure near the sulfonate ester bond can physically block the approach of plasma esterases. Adding bulky chemical groups adjacent to the cleavage site can significantly improve plasma stability.

    • Alter Electronic Properties: Modifying substituents on the linker can alter the electronic properties of the sulfonate ester, making it less susceptible to nucleophilic attack by enzymes.

    • Utilize a Self-Immolative Strategy: Design a linker that is stable under physiological conditions but is cleaved by a specific trigger, such as an enzyme present at the target site. A self-immolative γ-aminopropylsulfonate linker, for example, remains stable until an initial enzymatic cleavage triggers a rapid intramolecular cyclization to release the payload.[8]

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating the drug conjugate within lipid-based delivery systems like liposomes or micelles can shield the labile linker from plasma enzymes.[9]

    • Polymer-Based Formulations: Conjugating or encapsulating the therapeutic agent with polymers can also provide protection against enzymatic degradation in the plasma.[9]

    • Co-administration with Enzyme Inhibitors: While less common for systemic applications due to potential side effects, co-administering a specific inhibitor of the problematic plasma esterase could be considered in some research contexts.[9]

Data on Linker Stability in Plasma

While specific quantitative data for a wide range of mesyloxy linkers is not extensively published, the following table provides a comparative summary of the stability of other common cleavable linkers in plasma to serve as a benchmark. Stability is often reported as the half-life (t₁/₂) or the percentage of intact conjugate remaining after a specific incubation time.

Linker TypePlasma SourceIncubation TimeStability MetricReference
Valine-Citrulline (vc)Human-Generally stable[10]
Valine-Citrulline (vc)Mouse-Labile (cleaved by Ces1c)[7][10]
HydrazoneHuman2 dayst₁/₂ ≈ 2 days[4]
CarbonateHuman36 hourst₁/₂ ≈ 36 hours[4]
Silyl EtherHuman>7 dayst₁/₂ > 7 days[4]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)Mouse & Human7 daysStable[11]
γ-aminopropylsulfonate--Considerably stable under physiological conditions[8]
Tandem-Cleavage (Glucuronide-Val-Cit)Rat7 daysMore stable than Val-Cit alone[12]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a mesyloxy linker-conjugated compound in plasma.

1. Materials and Reagents:

  • Test compound (mesyloxy linker conjugate)

  • Control compound (known stable and unstable compounds)

  • Plasma (e.g., human, mouse, rat) from commercial vendors

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN) containing an internal standard for quenching

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add the test compound to pre-warmed (37°C) plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for more stable compounds), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding a set volume of cold acetonitrile containing an internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis to quantify the remaining concentration of the intact test compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining intact compound against time.

  • The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = -ln(2) / slope

Visualizations

Signaling Pathways and Experimental Workflows

Linker_Cleavage_Pathway Mesyloxy Linker Cleavage Pathway in Plasma ADC Intact Conjugate (Mesyloxy Linker) Cleavage Hydrolysis of Sulfonate Ester Bond ADC->Cleavage Susceptible Linker Plasma_Enzymes Plasma Esterases (e.g., Carboxylesterases) Plasma_Enzymes->Cleavage Catalysis Released_Payload Prematurely Released Payload Cleavage->Released_Payload Off_Target Off-Target Toxicity Released_Payload->Off_Target

Caption: Pathway of premature mesyloxy linker cleavage in plasma leading to off-target toxicity.

Troubleshooting_Workflow Troubleshooting Workflow for Linker Instability Start Premature Cleavage Detected in Plasma Assay Assess Assess Linker Structure Start->Assess Modify Structural Modification Assess->Modify Chemically Labile Formulate Formulation Strategy Assess->Formulate Consider Formulation Steric_Hindrance Add Steric Hindrance Modify->Steric_Hindrance Electronic_Mod Alter Electronic Properties Modify->Electronic_Mod Liposomes Liposomal Encapsulation Formulate->Liposomes Re_evaluate Re-evaluate Plasma Stability Steric_Hindrance->Re_evaluate Electronic_Mod->Re_evaluate Liposomes->Re_evaluate Re_evaluate->Assess Unsuccessful Stable Linker is Stable Re_evaluate->Stable Successful

Caption: A workflow for troubleshooting and improving the plasma stability of mesyloxy linkers.

References

Technical Support Center: Optimizing Drug-Linker for Long-Term Storage of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the long-term storage of Antibody-Drug Conjugates (ADCs), with a focus on optimizing the drug-linker.

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term storage of ADCs.

Issue 1: Increased Aggregation or Precipitation Observed During Storage

Q1: What are the common causes of ADC aggregation and precipitation during long-term storage?

A1: Aggregation and precipitation of ADCs during long-term storage are primarily driven by the increased hydrophobicity introduced by the drug-linker and payload.[1][2] Several factors can contribute to this instability:

  • Hydrophobic Interactions: The hydrophobic nature of many cytotoxic payloads can lead to intermolecular interactions between ADC molecules, causing them to aggregate and eventually precipitate out of solution.[3][4]

  • Linker Chemistry: The choice of linker can significantly influence stability. Some linkers may be more prone to hydrolysis or other degradation pathways that expose hydrophobic regions, leading to aggregation.[5][6]

  • High Drug-to-Antibody Ratio (DAR): ADCs with a higher DAR possess increased hydrophobicity, making them more susceptible to aggregation.[7][8]

  • Storage Conditions: Inappropriate storage temperatures, freeze-thaw cycles, and exposure to light or agitation can physically and chemically stress the ADC, promoting aggregation.[4][9]

  • Formulation Buffer: Suboptimal buffer conditions, such as pH or the absence of stabilizing excipients, can fail to protect the ADC from aggregation.[10][11]

Q2: How can I troubleshoot and mitigate ADC aggregation during storage?

A2: To address ADC aggregation, a systematic approach is recommended. The following flowchart outlines a troubleshooting workflow:

Caption: Troubleshooting workflow for ADC aggregation.

Issue 2: Loss of Potency or Altered Drug-to-Antibody Ratio (DAR) Over Time

Q3: What leads to a decrease in ADC potency or a change in DAR during long-term storage?

A3: A decline in potency or a shift in the average DAR is often linked to the chemical instability of the drug-linker. Potential causes include:

  • Linker Cleavage: Premature cleavage of the linker can lead to the release of the cytotoxic payload from the antibody.[6][12] This is particularly relevant for cleavable linkers that may be sensitive to hydrolysis or other chemical degradation pathways in the storage buffer.[13][14]

  • Payload Degradation: The small molecule drug itself may degrade over time, rendering it inactive.[13] This can be influenced by factors such as temperature, light exposure, and pH of the formulation.

  • Antibody Fragmentation: Degradation of the antibody component, such as fragmentation, can result in the loss of conjugated drug molecules and a decrease in the overall DAR.[15]

Q4: How can I investigate and prevent loss of potency and changes in DAR?

A4: A combination of analytical characterization and formulation optimization is crucial.

  • Analytical Characterization: Employ a suite of analytical techniques to pinpoint the cause of instability.

  • Formulation Optimization: Adjust the formulation to enhance the stability of the drug-linker. This may involve optimizing the buffer pH to minimize hydrolysis or adding excipients that protect the linker and payload.[10]

  • Linker Re-evaluation: If formulation changes are insufficient, consider re-evaluating the linker chemistry. More stable, non-cleavable linkers or cleavable linkers with improved stability profiles may be necessary.[6][16]

Frequently Asked Questions (FAQs)

Storage and Handling

Q5: What are the recommended general storage conditions for ADCs?

A5: To maintain stability and efficacy, ADCs should typically be stored at ultra-cold temperatures, ranging from -20°C to -80°C.[9][17] It is critical to prevent temperature fluctuations during storage and transport.[9] For many ADCs, lyophilization (freeze-drying) can provide a more stable format for long-term storage.[3][18] Always refer to the specific product datasheet for recommended storage conditions.[19][20]

Q6: Is it acceptable to repeatedly freeze and thaw ADC samples?

A6: No, repeated freeze-thaw cycles should be avoided as they can lead to ADC denaturation and aggregation, reducing binding capacity.[19][21] It is highly recommended to aliquot ADC solutions into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[20][21]

Drug-Linker and Formulation

Q7: How does the hydrophobicity of the drug-linker impact long-term stability?

A7: The introduction of hydrophobic drug-linkers is a primary cause of ADC aggregation.[1][22] Highly hydrophobic payloads increase the propensity for ADCs to self-associate in aqueous solutions to minimize the exposure of these hydrophobic regions.[4] This can lead to the formation of soluble and insoluble aggregates, impacting both the safety and efficacy of the therapeutic.[23]

Q8: What role do formulation buffers and excipients play in ADC stability?

A8: Formulation buffers and excipients are critical for maintaining ADC stability during long-term storage.[10][11]

  • Buffers: Maintain an optimal pH to ensure the stability of the antibody, linker, and payload.

  • Stabilizers/Surfactants (e.g., polysorbates): These excipients help to prevent aggregation by reducing hydrophobic interactions between ADC molecules.[3]

  • Cryoprotectants (for frozen solutions): Substances like glycerol (B35011) can be used in some antibody formulations to prevent freezing and the associated damage from ice crystal formation.[19] However, for ADCs, specific stabilizing buffers are often required for frozen storage.[3]

Data Summary Tables

Table 1: Recommended Storage Conditions for ADCs

Storage FormatTemperature RangeKey Considerations
Liquid (Frozen)-20°C to -80°CAliquot to avoid freeze-thaw cycles. Ensure freezer is not frost-free to prevent temperature cycling.[9][21]
Lyophilized (Freeze-Dried)2-8°C or as specifiedGenerally offers superior long-term stability. Protect from moisture.[3][18]
Liquid (Refrigerated)2-8°CTypically for short-term storage (weeks to months).[3] Prone to faster degradation compared to frozen or lyophilized forms.

Table 2: Common Analytical Techniques for ADC Stability Assessment

Analytical TechniqueParameter MeasuredPurpose in Stability Testing
Size Exclusion Chromatography (SEC)Aggregation, FragmentationQuantifies the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[7][24]
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR), Drug DistributionDetermines the average DAR and the distribution of different drug-loaded species.[24][25]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Free Drug, Payload StabilityMeasures the amount of unconjugated payload and its degradation products.[25][26]
Mass Spectrometry (MS)Intact Mass, DAR, Payload IdentificationConfirms the identity and integrity of the ADC, measures DAR, and identifies degradation products.[26][27]
Differential Scanning Calorimetry (DSC)Thermal Stability (Tm)Assesses the conformational stability of the ADC by measuring its melting temperature.[5][7]
Circular Dichroism (CD) SpectroscopySecondary and Tertiary StructureEvaluates changes in the higher-order structure of the antibody component.[7][24]

Experimental Protocols

Protocol 1: Accelerated Stability Study using Size Exclusion Chromatography (SEC)

Objective: To assess the propensity of an ADC to aggregate under thermal stress, providing a predictive measure of long-term storage stability.

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the ADC at a concentration of 1 mg/mL in the desired formulation buffer.

    • Prepare a control sample of the unconjugated monoclonal antibody (mAb) at the same concentration and in the same buffer.

  • Incubation:

    • Place one set of ADC and mAb aliquots in a temperature-controlled incubator at 40°C (accelerated condition).

    • Store a corresponding set of aliquots at 5°C (control condition).

  • Time Points:

    • Withdraw samples from both the 40°C and 5°C conditions at specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks).

  • SEC Analysis:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the appropriate mobile phase (typically a phosphate (B84403) or histidine buffer at a physiological pH).

    • Inject a consistent volume of each sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of each species at each time point.

    • Compare the rate of aggregation for the ADC at 40°C to the control condition and to the unconjugated mAb to determine the impact of the drug-linker on stability.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)

Objective: To measure the average DAR and the distribution of drug-conjugated species in an ADC sample over time.

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the HIC mobile phase A (e.g., a high salt buffer like 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • HIC System and Column:

    • Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Chromatographic Conditions:

    • Equilibrate the column with 100% mobile phase A.

    • Inject the prepared ADC sample.

    • Elute the bound ADC using a linear gradient from 100% mobile phase A to 100% mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Monitor the elution profile with a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic.

    • Calculate the relative percentage of each peak.

    • Determine the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Visualizations

ADC_Stability_Factors cluster_adc ADC Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors ADC Antibody-Drug Conjugate Linker Drug-Linker Chemistry (e.g., Hydrophobicity, Stability) Linker->ADC influences DAR Drug-to-Antibody Ratio (DAR) DAR->ADC influences Antibody Antibody Isotype/Structure Antibody->ADC influences Storage Storage Conditions (Temperature, Light, Agitation) Storage->ADC affects Formulation Formulation (pH, Excipients) Formulation->ADC affects ADC_Stability_Testing_Workflow cluster_analysis Stability Indicating Assays start ADC Sample (Time Point) SEC SEC (Aggregation/ Fragmentation) start->SEC HIC HIC (DAR) start->HIC RP_HPLC RP-HPLC (Free Drug) start->RP_HPLC MS Mass Spec (Integrity) start->MS end Stability Profile - Aggregation % - DAR Change - Free Drug % SEC->end HIC->end RP_HPLC->end MS->end

References

Technical Support Center: Mitigating Off-Target Toxicity of Alkylating ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target toxicity of alkylating linkers in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity associated with alkylating ADC linkers?

A1: Off-target toxicity of alkylating ADC linkers primarily arises from two mechanisms:

  • Premature Payload Release: The linker may be unstable in systemic circulation, leading to the premature cleavage and release of the highly potent alkylating payload before the ADC reaches the target tumor cells. This free payload can then indiscriminately alkylate proteins and DNA in healthy tissues, causing systemic toxicity.[1][2][3][4]

  • "On-Target, Off-Tumor" Toxicity: The target antigen of the ADC may be expressed at low levels on healthy cells. The ADC can bind to these cells and, following internalization, release the alkylating agent, leading to toxicity in normal tissues.[2][3]

  • Non-specific Uptake: Intact ADCs can be taken up by healthy cells, particularly in organs with high blood flow and phagocytic activity like the liver and spleen, through non-specific endocytosis.[2][5]

Q2: What are the common dose-limiting toxicities (DLTs) observed with ADCs containing alkylating agents?

A2: Common DLTs include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues, and liver toxicity.[1] These toxicities are often a direct consequence of the off-target activity of the released alkylating payload on rapidly dividing cells and metabolically active tissues.

Q3: How does the choice of linker chemistry influence off-target toxicity?

A3: The stability of the linker is a critical determinant of the therapeutic index.[6][]

  • Cleavable Linkers: These are designed to release the payload under specific conditions found within the tumor microenvironment or inside tumor cells (e.g., low pH, high glutathione (B108866) levels, or presence of specific enzymes).[8] However, if these conditions are met prematurely in circulation, off-target toxicity can occur.[9]

  • Non-cleavable Linkers: These linkers are generally more stable in circulation as they rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[2][8] This can reduce off-target toxicity but may result in lower efficacy due to less efficient payload release and a lack of a bystander effect.[2]

Q4: What is the "bystander effect," and how does it relate to off-target toxicity?

A4: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring antigen-negative tumor cells.[2] While this can enhance anti-tumor efficacy, a highly membrane-permeable payload can also diffuse into and kill nearby healthy cells, contributing to on-site, off-target toxicity.[3][10]

Troubleshooting Guides

Problem 1: High background cytotoxicity in antigen-negative cell lines.

  • Possible Cause 1: Linker Instability. The ADC may be releasing its payload into the cell culture medium.

    • Troubleshooting Step: Perform a plasma/media stability assay to assess linker stability under experimental conditions. (See Experimental Protocol 1).

  • Possible Cause 2: Non-specific uptake of the ADC.

    • Troubleshooting Step: Include a non-targeting ADC control (an ADC with the same linker and payload but an antibody that does not bind to any target on the cells) to assess the level of non-specific uptake and killing.

  • Possible Cause 3: Free payload contamination in the ADC preparation.

    • Troubleshooting Step: Analyze the ADC preparation for the presence of free payload using techniques like reverse-phase HPLC or LC-MS.

Problem 2: Inconsistent IC50 values in in vitro cytotoxicity assays.

  • Possible Cause 1: Cell health and passage number. Variations in cell health, passage number, and seeding density can significantly impact assay results.[11]

    • Troubleshooting Step: Use cells within a defined low passage number range and ensure consistent cell seeding density. Monitor cell viability and morphology prior to each experiment.

  • Possible Cause 2: Reagent variability. Inconsistent quality of reagents, such as serum, can affect cell growth and ADC activity.[11]

    • Troubleshooting Step: Use a single, qualified lot of serum and other critical reagents for a set of comparative experiments.

  • Possible Cause 3: Assay-specific issues. For example, in an MTT assay, the ADC or payload might interfere with the formazan (B1609692) production.[12]

    • Troubleshooting Step: Run a control with the ADC and payload in cell-free media to check for direct reduction of the MTT reagent.[12] Consider using an alternative viability assay like CellTiter-Glo.

Problem 3: Poor correlation between in vitro cytotoxicity and in vivo efficacy.

  • Possible Cause 1: Differences in linker stability between in vitro and in vivo environments. A linker that is stable in cell culture media may be rapidly cleaved in plasma.

    • Troubleshooting Step: Conduct a plasma stability assay using plasma from the animal species that will be used for in vivo studies. (See Experimental Protocol 1).

  • Possible Cause 2: Pharmacokinetic (PK) properties of the ADC. The ADC may have poor exposure in vivo due to rapid clearance.

    • Troubleshooting Step: Perform a PK study in an appropriate animal model to determine the in vivo half-life and exposure of the ADC.

  • Possible Cause 3: Inefficient tumor penetration. The ADC may not be effectively reaching the tumor tissue.

    • Troubleshooting Step: Conduct biodistribution studies to assess the accumulation of the ADC in the tumor and other organs.

Data Presentation

Table 1: Representative Data from an In Vitro Cytotoxicity Assay (MTT)

Cell LineTarget Antigen ExpressionADC Concentration (nM)% Cell ViabilityIC50 (nM)
Cell Line A High0.0195.20.5
0.178.5
145.3
1012.1
1005.6
Cell Line B Low0.0198.755.2
0.196.4
190.1
1065.8
10035.2
Cell Line C Negative0.0199.5>1000
0.198.9
197.2
1095.6
10092.3

Table 2: Representative Data from a Plasma Stability Assay (LC-MS)

Linker TypeTime in Plasma (hours)% Intact ADC Remaining
Linker X (Cleavable) 0100
2485.3
4865.1
7242.8
9625.4
Linker Y (Non-cleavable) 0100
2498.2
4895.7
7292.3
9688.9

Experimental Protocols

Experimental Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).[13]

  • Sample Processing: At each time point, precipitate plasma proteins using a suitable organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis of Intact ADC: The amount of intact ADC can be quantified using methods like ELISA or LC-MS.[6][14]

    • ELISA: Capture the ADC using an anti-antibody antibody and detect with an antibody targeting the payload.

    • LC-MS: Analyze the supernatant to determine the drug-to-antibody ratio (DAR) over time.[13][15]

  • Analysis of Released Payload: The supernatant containing the free payload can be analyzed by LC-MS/MS to quantify the amount of prematurely released drug.[6]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC against target and non-target cells.

Methodology:

  • Cell Seeding: Plate target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) for a specified duration (typically 72-96 hours).[16]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Experimental Protocol 3: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by the lysosomal enzyme cathepsin B.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human cathepsin B (e.g., 20 nM) in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol).[13]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 2% formic acid).[13]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[13]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[13]

Visualizations

Off_Target_Toxicity_Mechanisms cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Free_Payload Free Alkylating Payload ADC->Free_Payload Premature Cleavage Healthy_Cell_Low_Ag Healthy Cell (Low Antigen) ADC->Healthy_Cell_Low_Ag On-Target, Off-Tumor Binding Tumor_Cell Tumor Cell (High Antigen) ADC->Tumor_Cell Specific Binding Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Non-specific Uptake Toxicity Toxicity Healthy_Cell->Toxicity Healthy_Cell_Low_Ag->Toxicity Cell_Death Tumor Cell Death Tumor_Cell->Cell_Death

Caption: Mechanisms of ADC Off-Target Toxicity.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells start->seed_cells treat_adc Treat with Serial Dilutions of ADC, Antibody, and Free Payload seed_cells->treat_adc incubate Incubate for 72-96 hours treat_adc->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure Measure Absorbance/Luminescence viability_assay->measure analyze Calculate % Viability and IC50 measure->analyze end End analyze->end

Caption: In Vitro Cytotoxicity Assay Workflow.

Linker_Selection_Logic start Start: Linker Selection stability_check Is linker stable in plasma? start->stability_check cleavage_check Is payload released in target cell? stability_check->cleavage_check Yes optimize_linker Optimize Linker Chemistry stability_check->optimize_linker No cytotoxicity_check Is there selective killing of target cells? cleavage_check->cytotoxicity_check Yes cleavage_check->optimize_linker No cytotoxicity_check->optimize_linker No proceed Proceed to In Vivo Studies cytotoxicity_check->proceed Yes optimize_linker->stability_check

Caption: Decision-Making for Linker Selection.

References

Validation & Comparative

A Head-to-Head Battle of Bifunctional Alkylators: 1,6-Bis(mesyloxy)hexane versus Busulfan in DNA Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism and efficiency of DNA alkylating agents is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the DNA crosslinking efficiency of 1,6-bis(mesyloxy)hexane and its close analog, the widely used anti-cancer drug busulfan (B1668071).

This comparison delves into their mechanisms of action, quantitative differences in DNA adduct formation, and the experimental protocols used to evaluate their activity.

At a Glance: Key Performance Differences

FeatureThis compoundBusulfan (1,4-Butanediol Dimethanesulfonate)
DNA Interstrand Crosslinking Efficiency HigherLower
DNA Monoalkylation at Guanine-N7 LowerMuch Higher
Primary DNA Adducts Primarily interstrand crosslinksPredominantly monoadducts and some intrastrand crosslinks

Mechanism of Action: A Tale of Two Alkylators

Both this compound and busulfan are bifunctional alkylating agents belonging to the class of alkanediol dimethanesulfonates. Their cytotoxic effects stem from their ability to form covalent bonds with DNA, leading to the formation of various adducts that can disrupt DNA replication and transcription, ultimately triggering cell death.

The primary mechanism involves the nucleophilic attack by DNA bases, predominantly the N7 position of guanine (B1146940), on the electrophilic carbon atoms of the alkylating agent, with the mesyloxy group acting as a leaving group. As bifunctional agents, they possess two such reactive sites, enabling them to form crosslinks within the same DNA strand (intrastrand) or between opposite strands (interstrand).

General Mechanism of DNA Alkylation by Dialkyl Mesylates cluster_1 DNA Interaction cluster_2 DNA Adduct Formation Agent R-(CH₂)n-R R = OSO₂CH₃ Monoalkylation Monoalkylation Agent->Monoalkylation First Alkylation (Nucleophilic Attack) DNA DNA Double Helix Guanine1 Guanine (N7) DNA->Guanine1 Guanine2 Guanine (N7) DNA->Guanine2 Crosslink Interstrand/Intrastrand Crosslink Monoalkylation->Crosslink Second Alkylation

Caption: Generalized mechanism of DNA alkylation by bifunctional mesylates.

Quantitative Comparison of DNA Crosslinking Efficiency

A seminal study directly comparing the DNA interstrand crosslinking capabilities of a homologous series of alkanediol dimethanesulfonates revealed a significant difference in efficiency based on the length of the alkane chain.[1][2]

The efficiency of DNA interstrand crosslink formation after a 6-hour incubation was determined to be: This compound (n=6) > Methylene dimethanesulfonate (n=1) > 1,8-Octanediol dimethanesulfonate (n=8) > Busulfan (n=4) [1][2]

This indicates that this compound is a more efficient DNA interstrand crosslinking agent than busulfan.[1][2] The longer alkane chain of this compound appears to provide a more optimal spacing to bridge the distance between nucleophilic sites on opposite DNA strands.

Conversely, the same study demonstrated that the extent of monoalkylation at the N7 position of guanine was significantly higher for busulfan compared to this compound.[1][2]

Table 1: Relative DNA Adduct Formation

CompoundRelative Interstrand Crosslinking EfficiencyRelative Guanine-N7 Monoalkylation
This compound HighLow
Busulfan LowVery High

Studies on busulfan have further elucidated the types of DNA adducts it forms. While it can produce interstrand crosslinks, it predominantly forms monoadducts and intrastrand crosslinks, primarily at 5'-GA-3' sequences.[3][4][5] Quantitative analysis in patients undergoing busulfan therapy has shown that the concentration of the primary monoadduct is substantially higher than that of the interstrand crosslink.

Experimental Protocols

The assessment of DNA crosslinking efficiency relies on a variety of sophisticated techniques. Below are outlines of two commonly employed methods.

Comet Assay (Single Cell Gel Electrophoresis) for Detecting Interstrand Crosslinks

The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure interstrand crosslinks.

Experimental Workflow for Comet Assay cluster_0 Cell Treatment and Lysis cluster_1 Induction of Strand Breaks and Electrophoresis cluster_2 Visualization and Analysis A Treat cells with alkylating agent B Embed cells in agarose (B213101) on a slide A->B C Lyse cells to form nucleoids B->C D Irradiate with X-rays to introduce random strand breaks C->D E Perform alkaline electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize 'comets' using microscopy F->G H Quantify DNA in tail vs. head G->H

Caption: Workflow of the modified comet assay for detecting interstrand crosslinks.

Methodology:

  • Cell Treatment: Cells are incubated with the desired concentrations of this compound or busulfan for a specified period.

  • Induction of Strand Breaks: To visualize the effect of crosslinks, a fixed amount of DNA strand breaks is introduced, typically by exposing the cells to a controlled dose of ionizing radiation (e.g., X-rays). Interstrand crosslinks will retard the migration of these broken DNA fragments.

  • Cell Lysis and Electrophoresis: Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoids. The slides are then subjected to alkaline electrophoresis.

  • Visualization and Quantification: The DNA is stained with a fluorescent dye. In untreated or non-crosslinked cells, the fragmented DNA will migrate out of the nucleoid, forming a "comet tail". In crosslinked cells, the DNA is held together, and migration is impeded, resulting in a smaller or absent tail. The extent of crosslinking is inversely proportional to the amount of DNA in the comet tail.[6][7][8][9][10]

Mass Spectrometry for Quantification of DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the precise identification and quantification of specific DNA adducts.

Methodology:

  • DNA Isolation: Genomic DNA is extracted from cells or tissues treated with the alkylating agent.

  • DNA Digestion: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • LC-MS/MS Analysis: The deoxynucleoside mixture is separated by high-performance liquid chromatography (HPLC) and introduced into a tandem mass spectrometer.

  • Adduct Identification and Quantification: Specific DNA adducts (both monoadducts and crosslinked species) are identified based on their unique mass-to-charge ratios and fragmentation patterns. Quantification is typically achieved using stable isotope-labeled internal standards.[11][12][13][14][15]

This method allows for the absolute quantification of different types of adducts, providing a detailed profile of the DNA damage induced by each compound.

Conclusion

The available evidence indicates that this compound is a more potent DNA interstrand crosslinking agent than busulfan, while busulfan is more efficient at causing monoalkylation of guanine residues.[1][2] This difference in their DNA modification profiles likely translates to variations in their biological activities and cytotoxic mechanisms. For researchers in drug development, this highlights the critical role that the length of the alkyl chain plays in the DNA crosslinking efficiency of bifunctional methanesulfonates. The choice between these or similar analogs would depend on the desired therapeutic outcome, whether it be maximizing interstrand crosslinks, which are often considered more cytotoxic, or achieving a different spectrum of DNA damage. The experimental protocols outlined provide robust methods for further characterizing and comparing the DNA crosslinking efficiency of these and other novel alkylating agents.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release and profoundly impacts the overall therapeutic index. This guide provides an objective, data-driven comparison of cleavable and non-cleavable ADC linkers to inform researchers, scientists, and drug development professionals in their design of next-generation cancer therapies.

Core Concepts: Mechanisms of Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] This targeted release is achieved through several mechanisms:

  • Protease-Sensitivity: Utilizing proteases, such as cathepsin B, that are upregulated in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1][3][4]

  • pH-Sensitivity: Exploiting the lower pH of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4). Hydrazone linkers are a key example of this class.[5]

  • Glutathione-Sensitivity: Leveraging the higher intracellular concentration of reducing agents like glutathione (B108866) (GSH) to cleave disulfide bonds.[5]

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells.[1][5] This is particularly advantageous in treating heterogeneous tumors.[1]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[6][] The release of the active payload occurs only after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[2][6][8] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[6] This charged complex is generally not membrane-permeable, which largely prevents a bystander effect.[9]

Quantitative Data Comparison

The selection of a linker technology has a quantifiable impact on the performance of an ADC. The following tables summarize key data from comparative studies. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a representative overview.

Table 1: In Vivo Plasma Stability

Linker TypeADC ExampleAnimal ModelKey Stability FindingsReference(s)
Cleavable Val-Cit-MMAECynomolgus MonkeyApparent linker half-life of ~230 hours (9.6 days)[1]
Val-Cit-MMAEMouseLinker half-life of ~144 hours (6.0 days). Less stable than in monkeys due to carboxylesterase activity.[1]
Disulfide (SPDB)-DM4MouseLess stable than non-cleavable linkers, with payload release observed over time.[]
Non-Cleavable SMCC-DM1MouseHalf-life (t1/2) of 10.4 days.[6]
mc-MMAFIn vitro (human plasma)Showed high stability with minimal payload release over 7 days.[10]

Table 2: In Vitro Cytotoxicity (IC50)

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Key ObservationsReference(s)
Cleavable MMAEHER2+ (SK-BR-3)10-50Potent cytotoxicity. Efficacy can be influenced by protease expression levels.[1]
MMAEHER2+ (N87)~14.3Demonstrates high potency in antigen-positive cells.[5]
Non-Cleavable DM1HER2+ (SK-BR-3)50-100Generally less potent in vitro compared to cleavable counterparts with the same payload class.[11]
MMAFCD30+ (L540cy)~100Activity is dependent on efficient lysosomal degradation of the antibody.[12]

Table 3: In Vivo Efficacy (Xenograft Models)

| Linker Type | ADC Example | Tumor Model | Key Efficacy Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | Significant tumor growth inhibition and regression at tolerated doses. |[1] | | | T-DXd (GGFG linker) | NCI-N87 (gastric) | Demonstrated comparable or slightly less tumor growth inhibition than a novel, more stable cleavable linker ADC. |[13] | | Non-Cleavable | Trastuzumab-MCC-DM1 (T-DM1) | KPL-4 (breast) | Potent anti-tumor activity, though efficacy can be limited in tumors with heterogeneous antigen expression. |[14] | | | C16-PEG6-C2-MMAD | BxPC3 (pancreatic) | Showed potent, dose-dependent anti-tumor activity in a xenograft model. |[14] |

Signaling Pathways and Experimental Workflows

Mechanisms of Action

The distinct payload release mechanisms of cleavable and non-cleavable linkers are depicted below.

cleavable_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome Trafficking Payload Free, Membrane- Permeable Payload Lysosome->Payload Linker Cleavage (e.g., Cathepsin B) BystanderCell Neighboring Tumor Cell Payload->BystanderCell Bystander Effect (Diffusion)

Mechanism of a protease-cleavable ADC.

non_cleavable_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadComplex Charged Payload- Linker-Amino Acid Complex Lysosome->PayloadComplex Antibody Degradation

Mechanism of a non-cleavable ADC.
Experimental Workflow for ADC Evaluation

A typical workflow for the preclinical evaluation of ADCs with different linker technologies is outlined below.

experimental_workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cleavable_ADC Cleavable Linker ADC Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) Cleavable_ADC->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cleavable_ADC->Cytotoxicity Bystander_Effect Bystander Effect Assay (Co-culture) Cleavable_ADC->Bystander_Effect NonCleavable_ADC Non-Cleavable Linker ADC NonCleavable_ADC->Plasma_Stability NonCleavable_ADC->Cytotoxicity Xenograft_Model Xenograft Model (Tumor Growth Inhibition) Plasma_Stability->Xenograft_Model Cytotoxicity->Xenograft_Model Bystander_Effect->Xenograft_Model PK_Study Pharmacokinetic Study Xenograft_Model->PK_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Typical workflow for ADC evaluation.

Detailed Experimental Protocols

In Vitro Plasma Stability Assay (ELISA-Based)

Objective: To quantify the amount of intact ADC (with payload attached) remaining in plasma over time.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: Add diluted plasma samples to the coated and blocked wells. The intact ADC will bind to the captured antigen. Incubate for 90 minutes at 37°C.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only detect ADCs with the payload still attached.

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance using a plate reader.

  • Data Analysis: Plot the concentration of intact ADC over time to determine the ADC's half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no single strategy being universally superior. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[1][2] Non-cleavable linkers generally provide enhanced plasma stability and a better safety profile but lack the bystander effect, making them potentially more suitable for homogenous tumors with high antigen expression.[2][] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for the rational selection of a linker technology to develop safe and effective antibody-drug conjugates.

References

In Vitro Efficacy of 1,6-Bis(mesyloxy)hexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of 1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent. Due to the limited direct experimental data on this compound in publicly available literature, this guide will draw comparisons with its close structural and functional analog, Busulfan, and other relevant alkylating agents. The information presented is intended to serve as a reference for designing and interpreting in vitro studies.

Executive Summary

This compound belongs to the class of alkylating agents, which are known to exert their cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Its efficacy is comparable to other well-established alkylating agents like Busulfan, Melphalan, and Carmustine. This guide details the experimental protocols to assess and compare the in vitro performance of these compounds and presents available data in a structured format.

Comparative Efficacy of Alkylating Agents

The in vitro cytotoxicity of various alkylating agents is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, indicating the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Alkylating Agents in Myeloid Progenitor Cells

CompoundTarget Cell TypeIC70 (µM)
MechlorethamineCFU-gemm< 0.01
MelphalanCFU-gemm0.04
Carmustine (BCNU)CFU-gemm1.8
Lomustine (CCNU)CFU-gemm3.5
Busulfan *CFU-gm Not explicitly stated as IC70, but demonstrated concentration-dependent inhibition

*Note: Data for this compound is not directly available. Busulfan is presented as a close analog. Data is derived from a study comparing the myelotoxicity of various alkylating agents[1]. The original study used IC70 for most agents, representing the concentration that inhibits 70% of colony formation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro efficacy studies. Below are protocols for key experiments used to characterize the effects of this compound and other alkylating agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of a compound on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a relevant myeloid cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Busulfan, and other comparator alkylating agents in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of this compound and comparator compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the desired concentrations of the alkylating agents for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for alkylating agents and the workflow for a typical in vitro efficacy study.

G General Signaling Pathway of Alkylating Agents Alkylating_Agent This compound (or other alkylating agent) Cell_Membrane Cellular Uptake Alkylating_Agent->Cell_Membrane DNA Nuclear DNA Cell_Membrane->DNA Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation Crosslinking DNA Inter/Intrastrand Cross-linking Alkylation->Crosslinking Replication_Block DNA Replication Block Crosslinking->Replication_Block Transcription_Block Transcription Block Crosslinking->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G In Vitro Efficacy Testing Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution (this compound & Comparators) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Acquisition Data Acquisition (Plate Reader / Flow Cytometer) Cytotoxicity->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Analysis IC50 Calculation Apoptosis Quantification Cell Cycle Distribution Data_Acquisition->Analysis

References

Efficacy of 1,6-Bis(mesyloxy)hexane Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1,6-Bis(mesyloxy)hexane, an alkylating agent commonly known as busulfan (B1668071), across a range of cancer cell lines. In addition to presenting quantitative data on busulfan's performance, this document offers a comparative analysis with other alkylating agents, namely melphalan (B128) and cyclophosphamide (B585), and details the experimental protocols used to generate this data.

Mechanism of Action

Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. This process, known as alkylation, leads to the formation of interstrand and intrastrand crosslinks in the DNA double helix. These crosslinks disrupt normal DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] Busulfan's mechanism of action is cell cycle-nonspecific, meaning it can target cancer cells at any stage of the cell cycle.[2]

Comparative Efficacy of Alkylating Agents

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of busulfan and its alternatives—melphalan and cyclophosphamide—in various cancer cell lines. This data provides a quantitative basis for comparing the in vitro efficacy of these chemotherapeutic agents.

Table 1: IC50 Values of Busulfan in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Myeloproliferative NeoplasmSET227[3]
Myeloproliferative NeoplasmHEL45.1[3]
Ovarian CancerA278020.82 - 26.36 (analogue)[4]
Lung CancerH32220.82 - 26.36 (analogue)[4]
Colon CancerWiDr20.82 - 26.36 (analogue)[4]

Table 2: Comparative IC50 Values of Melphalan and Cyclophosphamide in Various Cancer Cell Lines

DrugCancer TypeCell LineIC50 (µM)Reference
MelphalanMultiple MyelomaRPMI-82268.9[5]
MelphalanAcute Monocytic LeukemiaTHP-16.26[5]
MelphalanAcute Promyelocytic LeukemiaHL-603.78[5]
CyclophosphamideMouse Monocyte MacrophageRaw 264.7145.44 (µg/ml)[6]
CyclophosphamideHuman Larynx CarcinomaHEp2>100 (µg/ml)[7]
CyclophosphamideHuman Cervical CancerHeLa>100 (µg/ml)[7]

Note: Direct comparative studies of IC50 values for busulfan, melphalan, and cyclophosphamide across a broad panel of the same cancer cell lines are limited in the currently available literature. The data presented here is compiled from different studies and should be interpreted with this in mind. The IC50 value for a busulfan analogue is provided for a broader range of solid tumor cell lines.

Signaling Pathways Affected by this compound

Busulfan treatment triggers a cascade of cellular signaling events that ultimately lead to apoptosis. A key pathway activated by busulfan-induced DNA damage is the p53 signaling pathway.[1] The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to DNA damage, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Another important signaling axis influenced by busulfan involves the androgen receptor (AR) in prostate cancer cells. Studies have shown that busulfan can inhibit the phosphorylation of the AR, thereby impeding its activity and contributing to the suppression of prostate cancer cell proliferation.[8]

Busulfan Busulfan DNA_Damage DNA Alkylation & Crosslinking Busulfan->DNA_Damage AR_Signaling Androgen Receptor Signaling (Prostate Cancer) Busulfan->AR_Signaling p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2 Phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis AR_Inhibition Inhibition of AR Phosphorylation AR_Signaling->AR_Inhibition Proliferation_Inhibition Inhibition of Cell Proliferation AR_Inhibition->Proliferation_Inhibition

Busulfan's primary signaling pathways leading to cell cycle arrest and apoptosis.

Experimental Workflows

The determination of a drug's efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to evaluate the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

cluster_0 Cell Seeding & Treatment cluster_1 MTT Incubation & Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Busulfan B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 490 nm G->H

Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

cluster_0 Cell Preparation & Staining cluster_1 Flow Cytometry Analysis A Harvest cells after Busulfan treatment B Wash cells with Binding Buffer A->B C Resuspend cells in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze cells by flow cytometry E->F G Differentiate between live, early apoptotic, late apoptotic, and necrotic cells F->G

Workflow for assessing apoptosis via Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence intensity of individual cells.

cluster_0 Cell Fixation & Staining cluster_1 Flow Cytometry Analysis A Harvest cells after Busulfan treatment B Fix cells in cold 70% ethanol (B145695) A->B C Wash and resuspend cells in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze cells by flow cytometry E->F G Generate histogram to show cell cycle distribution (G0/G1, S, G2/M) F->G

Workflow for analyzing cell cycle distribution using Propidium Iodide staining.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well and incubate overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The following day, treat the cells with a serial dilution of busulfan. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve of the absorbance readings.

Annexin V/Propidium Iodide Apoptosis Assay
  • Cell Harvesting: Following treatment with busulfan, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Propidium Iodide Cell Cycle Analysis
  • Cell Harvesting and Fixation: Harvest the busulfan-treated cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the cells by flow cytometry using a linear scale for PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Benchmarking 1,6-Bis(mesyloxy)hexane Against Next-Generation ADC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice of linker technology profoundly influences the ADC's stability in circulation, its payload release mechanism, and its overall efficacy and safety profile. This guide provides a comprehensive comparison of the traditional bifunctional alkylating agent, 1,6-Bis(mesyloxy)hexane, with next-generation ADC linkers, supported by experimental data and detailed methodologies.

Introduction to ADC Linker Technologies

The ideal ADC linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2][] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the active payload.[2] Linker technologies are broadly categorized as cleavable and non-cleavable, with next-generation strategies focusing on site-specific conjugation to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4][5][6][7]

This compound is a homobifunctional alkylating agent that can be used as a cleavable linker in the synthesis of ADCs.[8][9][10] It reacts with nucleophilic residues on the antibody, such as lysine (B10760008) or cysteine, to form a covalent bond. The resulting ester linkages are susceptible to hydrolysis, particularly in the acidic environment of lysosomes, leading to payload release.

Next-generation ADC linkers encompass a diverse range of chemical entities designed to offer improved stability, controlled release, and the ability to be used in site-specific conjugation technologies.[] These include:

  • Maleimide-based linkers: These are widely used for cysteine-specific conjugation and can be either cleavable or non-cleavable.[2][][12]

  • "Click Chemistry" linkers: Employing bioorthogonal reactions, such as copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), these linkers offer high efficiency and specificity for site-specific conjugation.[13]

  • Enzyme-cleavable linkers: These linkers incorporate peptide sequences that are substrates for enzymes, like cathepsins, which are overexpressed in the tumor microenvironment or within lysosomes.[7][][15][16]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound and next-generation ADC linkers based on available data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific antibody, payload, and tumor target.

Table 1: Linker Stability in Plasma

Linker TypeRepresentative ChemistryStability in Human PlasmaKey Considerations
This compound Alkyl Sulfonate EsterModerateSusceptible to chemical hydrolysis.
Maleimide-based (Thioether) Maleimide-Cysteine AdductHighCan undergo retro-Michael reaction leading to payload deconjugation.[17]
Click Chemistry (Triazole) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Very HighForms a highly stable triazole linkage.
Enzyme-cleavable (Peptide) Valine-Citrulline (Val-Cit)HighStable in circulation but specifically cleaved by lysosomal proteases.[15][16]

Table 2: In Vitro Cytotoxicity (IC50)

Linker TypeRepresentative PayloadTarget Cell LineIC50 (ng/mL)Bystander Effect
This compound Doxorubicin (Hypothetical)Data not available-Potentially high due to non-specific release
Maleimide-based (Non-cleavable) MMAFHER2+~10-100Low
Click Chemistry (Cleavable) MMAEHER2+~1-10High
Enzyme-cleavable (Val-Cit) MMAEHER2+~1-10High[15]

Experimental Protocols

Protocol 1: ADC Conjugation with this compound (Hypothetical Protocol)

This protocol is a generalized procedure for conjugation via alkylation.

  • Antibody Preparation: Dialyze the antibody into a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Payload Activation: The payload should have a nucleophilic handle (e.g., a thiol or amine) for reaction with one of the mesyloxy groups.

  • Partial Conjugation (Payload to Linker): React the payload with this compound in an organic solvent with a non-nucleophilic base to form a payload-linker intermediate.

  • Conjugation to Antibody: Add the payload-linker intermediate to the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature for several hours.

  • Purification: Remove unconjugated payload and linker by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of ADCs.[1][5][18][19]

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control (unconjugated antibody) in cell culture medium. Add the dilutions to the cells and incubate for 72-120 hours.[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration. Determine the IC50 value using a non-linear regression model.[5]

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for evaluating ADC efficacy in an animal model.[20][21]

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[20]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • ADC Administration: Administer the ADC and controls intravenously at a predetermined dose and schedule.[20]

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Efficacy Assessment: Monitor tumor growth inhibition over time. The primary endpoint is often tumor growth delay or regression.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[20]

Visualizing ADC Mechanisms and Workflows

Signaling Pathway of a Typical Internalizing ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target 4. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 5. Cytotoxicity ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Binding_Assay Binding Affinity (ELISA, SPR) Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity (MTT, etc.) Characterization->Cytotoxicity_Assay Stability_Assay Plasma Stability Characterization->Stability_Assay Xenograft_Model Xenograft Tumor Model Establishment Cytotoxicity_Assay->Xenograft_Model Promising Candidates Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight, etc.) Efficacy_Study->Toxicity_Study

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,6-Bis(mesyloxy)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent. Adherence to these procedures is critical to mitigate potential health risks and ensure environmental compliance.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 4239-24-1
Molecular Formula C₈H₁₈O₆S₂
Molecular Weight 274.35 g/mol
Synonyms 1,6-Hexanediol dimethanesulfonate, NSC 2392

II. Hazard Identification and Safety Precautions

This compound is a sulfonate ester. Many compounds in this class are known to be alkylating agents, which can be genotoxic and carcinogenic. Therefore, it is imperative to handle this compound with extreme caution.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

III. Experimental Protocol for Decontamination of Labware

For reusable labware contaminated with this compound, a decontamination step is crucial before standard washing.

  • Initial Rinse: Rinse the labware three times with a solvent in which this compound is soluble, such as acetone (B3395972) or ethanol. Collect the rinsate as hazardous waste.

  • Hydrolysis: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. Fill the rinsed labware with the NaOH solution and allow it to stand for at least 24 hours at room temperature. This process will hydrolyze the mesylate esters.

  • Final Rinse: After the hydrolysis period, discard the NaOH solution as hazardous waste. Rinse the labware thoroughly with deionized water.

  • Standard Washing: The labware can now be washed using standard laboratory procedures.

IV. Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_dispose Disposal A Characterize Waste: This compound B Segregate from Incompatible Materials (e.g., Oxidizing Agents) A->B 1. Identify C Place in a Labeled, Leak-Proof Container D Store in a Designated Hazardous Waste Accumulation Area C->D 2. Secure E Arrange for Pickup by Certified Hazardous Waste Disposal Service F Recommended Disposal Method: Incineration E->F 3. Transfer

Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Characterization: All waste containing this compound must be classified as hazardous waste. This includes pure unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads).

  • Segregation: Store waste containing this compound separately from incompatible materials, particularly strong oxidizing agents.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

    • Keep the container closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Final Disposal:

    • The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

Essential Safety and Operational Guide for 1,6-Bis(mesyloxy)hexane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 1,6-Bis(mesyloxy)hexane

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[4]

Protection Type Specification Purpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). ASTM D6978 certified for chemotherapy drug handling.To prevent skin contact with the alkylating agent.[5][6]
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect eyes and face from splashes.[7][8]
Body Protection A disposable, poly-coated, impervious gown with long sleeves and tight-fitting cuffs.To protect skin and clothing from contamination.[5]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. Required when handling the powder form or when there is a risk of aerosol generation.To prevent inhalation of airborne particles.[4][5]
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of footwear and subsequent spread.[5]

Safe Handling and Operational Plan

Engineering Controls
  • All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]

  • Work surfaces should be covered with disposable, plastic-backed absorbent paper to contain any potential spills.[9]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood or BSC is functioning correctly.

    • Gather all necessary materials, including PPE, vials, solvents, and waste containers, and place them in the hood before starting.

    • Don all required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static tools if necessary.

    • To reconstitute, slowly add the solvent to the vial containing this compound to avoid splashing.

    • Cap the vial securely and mix gently until the solid is completely dissolved.

  • Use in Experiments:

    • When transferring the solution, use a calibrated pipette with aerosol-resistant tips.

    • Keep all containers with the chemical sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the gown and shoe covers, followed by the inner gloves, disposing of them in the same manner.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent paper, and empty vials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through a licensed environmental waste management company, likely via high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.[11]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood/BSC prep2 Gather Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid / Reconstitute prep3->handle1 handle2 Use in Experiment handle1->handle2 handle3 Seal Containers handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff & Dispose PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Solid & Liquid Waste post2->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.